molecular formula C6H11Cl2N3 B2643213 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride CAS No. 1989671-46-6

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Katalognummer: B2643213
CAS-Nummer: 1989671-46-6
Molekulargewicht: 196.08
InChI-Schlüssel: FPSFUBFAVMAYHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C6H11Cl2N3 and its molecular weight is 196.08. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-pyrimidin-5-ylethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-2-1-6-3-8-5-9-4-6;;/h3-5H,1-2,7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSFUBFAVMAYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989671-46-6
Record name 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure and properties of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride: Structure, Properties, and Synthetic Strategies

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in essential biological molecules and therapeutically active agents.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in the architecture of DNA and RNA is elemental to life.[2] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of drugs across a vast spectrum of diseases, including cancers, viral infections, and bacterial ailments.[3][4]

This guide focuses on a specific, yet underexplored, member of this family: This compound . While its 2-yl and 4-yl isomers are more commonly documented, the 5-yl isomer presents a unique electronic and steric profile that warrants investigation. This document serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of its chemical structure, predicted properties, a robust proposed synthesis, and its potential as a versatile building block in pharmaceutical research. Due to the limited availability of direct experimental data for this specific isomer, this guide synthesizes information from related, well-characterized analogues to provide scientifically grounded predictions and protocols.

PART 1: Chemical Structure and Physicochemical Properties

The structure of 2-(pyrimidin-5-yl)ethan-1-amine features an ethylamine substituent at the C5 position of the pyrimidine ring. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable to handling and formulation.

The position of substitution on the pyrimidine ring significantly influences the molecule's electronic properties. Unlike the electron-deficient C2, C4, and C6 positions, the C5 position is the most electron-rich, making it more akin to a benzene-like carbon and less susceptible to nucleophilic attack.[5] This distinction is critical for designing synthetic strategies and understanding its potential interactions with biological targets.

Physicochemical Data Summary

As experimental data for this specific compound is not widely published, the following table summarizes calculated and predicted properties to guide laboratory work.

PropertyValueSource
Molecular Formula C₆H₁₁Cl₂N₃Calculated
Molecular Weight 196.08 g/mol Calculated
Predicted XLogP3 -0.9 to -0.4Inferred from isomers[6]
Topological Polar Surface Area (TPSA) 51.8 ŲCalculated[6]
Hydrogen Bond Donors 2 (from -NH₃⁺)Calculated
Hydrogen Bond Acceptors 3 (from N1, N3, Cl⁻)Calculated
Predicted Solubility High in water (as dihydrochloride salt)Chemical Principle
Storage Conditions Dry, sealed, 2-8°CInferred from analogues

PART 2: Proposed Synthesis and Characterization

A logical and efficient synthetic route to 2-(pyrimidin-5-yl)ethan-1-amine commences from a suitable 5-substituted pyrimidine precursor. A highly plausible strategy involves the reduction of 2-(pyrimidin-5-yl)acetonitrile, a commercially available starting material (CAS 1000564-45-3), which validates the feasibility of this approach.[7]

Synthetic Workflow Diagram

The proposed two-step synthesis is outlined below, starting from 5-bromopyrimidine.

Caption: Proposed synthetic pathway to the target compound.

Expected Analytical Characterization

Confirmation of the final product's identity and purity would rely on standard spectroscopic methods:

  • ¹H NMR: The spectrum should exhibit characteristic signals for the pyrimidine ring protons (two singlets or doublets around δ 8.5-9.0 ppm) and two triplet signals for the ethyl side chain (-CH₂-CH₂-) between δ 2.8-3.5 ppm. The amine protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show four distinct signals for the pyrimidine ring carbons (approximately δ 140-160 ppm) and two signals for the aliphatic carbons of the ethyl group (approximately δ 30-45 ppm).

  • Mass Spectrometry (ESI-MS): A prominent ion peak corresponding to the mass of the protonated free base [M+H]⁺ at m/z 124.09 should be observed.

PART 3: Detailed Experimental Protocol

This section provides a robust, self-validating protocol for the reduction of 2-(pyrimidin-5-yl)acetonitrile and subsequent salt formation.

Protocol: Synthesis via Nitrile Reduction

Objective: To synthesize this compound from its nitrile precursor.

Materials:

  • 2-(Pyrimidin-5-yl)acetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Hydrochloric acid (2M solution in diethyl ether)

  • Sodium sulfate (anhydrous)

  • Distilled water

Procedure:

  • Reaction Setup:

    • Under an inert nitrogen atmosphere, add anhydrous THF (100 mL) to a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.

    • Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) to the THF in portions.

    • Rationale: An inert atmosphere is critical as LiAlH₄ reacts violently with water and moisture. Anhydrous solvents are mandatory to prevent quenching the highly reactive reducing agent.

  • Addition of Starting Material:

    • Dissolve 2-(pyrimidin-5-yl)acetonitrile (1.0 eq) in anhydrous THF (50 mL) and add it to the dropping funnel.

    • Cool the LiAlH₄ suspension to 0°C using an ice bath.

    • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature below 10°C.

    • Rationale: The dropwise addition at low temperature controls the highly exothermic reaction between LiAlH₄ and the nitrile, preventing dangerous temperature spikes and side reactions.

  • Reaction and Quenching:

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture back to 0°C.

    • Carefully and sequentially quench the reaction by the dropwise addition of water (X mL), followed by 15% NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

    • Rationale: Refluxing ensures the reaction goes to completion. The Fieser workup (sequential addition of H₂O, NaOH, and H₂O) is a standard and safe procedure to quench excess LiAlH₄, resulting in the formation of granular inorganic salts that are easily filtered off.

  • Workup and Isolation of Free Base:

    • Stir the resulting slurry vigorously for 15 minutes, then filter it through a pad of Celite.

    • Wash the filter cake with additional THF (3 x 30 mL).

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 2-(pyrimidin-5-yl)ethan-1-amine free base as an oil.

    • Rationale: Celite filtration effectively removes the fine inorganic precipitates. Removal of the solvent provides the crude product, which can be used directly for salt formation.

  • Dihydrochloride Salt Formation:

    • Dissolve the crude amine in a minimal amount of anhydrous diethyl ether.

    • Slowly add a 2M solution of HCl in diethyl ether (2.2 eq) with stirring.

    • A precipitate will form immediately. Stir the suspension for an additional 30 minutes.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Rationale: Salt formation is typically performed in a non-polar solvent where the salt is insoluble, leading to its precipitation and easy isolation. Using a slight excess of HCl ensures complete conversion to the dihydrochloride salt.

PART 4: Applications in Drug Development & Logical Framework

The true value of this compound lies in its utility as a versatile chemical building block. The primary amine serves as a reactive handle for a multitude of chemical transformations, allowing for the systematic elaboration of the core structure.

Role as a Pharmaceutical Intermediate
  • Amide and Sulfonamide Synthesis: The primary amine can be readily acylated with carboxylic acids or sulfonyl chlorides to generate libraries of amide and sulfonamide derivatives. This is a common strategy in drug discovery to probe interactions with target proteins.[8]

  • Reductive Amination: The amine can be reacted with aldehydes or ketones under reductive conditions to form secondary or tertiary amines, enabling the introduction of diverse substituents.

  • Pyrimidine Ring Functionalization: The pyrimidine ring itself can be further modified, although the 5-position is less reactive towards nucleophiles, electrophilic substitution can be explored under specific conditions.[5]

Logical Framework: Isomeric Differentiation in Synthesis

The choice of the pyrimidine isomer (2-yl, 4-yl, or 5-yl) is a critical design element that dictates synthetic strategy and potential biological activity.

G Title Isomeric Aminoethylpyrimidines: Structure-Reactivity Relationships N2 2-yl Isomer Prop2 Properties: - Most electron-deficient - Prone to nucleophilic substitution N2->Prop2 N4 4-yl Isomer Prop4 Properties: - Electron-deficient - Prone to nucleophilic substitution N4->Prop4 N5 5-yl Isomer (Topic) Prop5 Properties: - Most electron-rich C-position - Favors electrophilic substitution N5->Prop5 App2 Synthetic Utility: - Amine can direct metallation - Ring susceptible to SNAr Prop2->App2 leads to App4 Synthetic Utility: - Similar to 2-yl - Ring susceptible to SNAr Prop4->App4 leads to App5 Synthetic Utility: - Ring is less reactive to nucleophiles - Amine allows diverse functionalization Prop5->App5 leads to

Caption: Reactivity differences between pyrimidine isomers.

This framework highlights how the 5-yl isomer offers a synthetically distinct platform compared to its more common counterparts, allowing researchers to explore chemical space that might be inaccessible with the 2-yl or 4-yl isomers. Its relative stability to nucleophilic ring-opening reactions could be an advantage in certain synthetic sequences.

Conclusion

While this compound is not as extensively characterized as other isomers, its unique structural and electronic features make it a compelling building block for pharmaceutical research. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and strategic application. By leveraging this molecule, drug discovery programs can expand their chemical libraries and probe structure-activity relationships with greater precision, potentially leading to the identification of novel therapeutic agents.

References

  • Kumar, A., & Kumar, V. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. [Link][1]

  • Jain, S., et al. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advances in Chemistry. [Link][2]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link][3]

  • Abdullahi, S. R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. ResearchGate. [Link][4]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link][9]

  • PubChem. (n.d.). 2-[2-(3-Ethylcyclohexyl)pyrimidin-5-yl]ethanamine. National Center for Biotechnology Information. [Link][10]

  • Menier Al-Anazi, et al. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Journal of Chemical Reviews. [Link][11]

  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link][6]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory properties. Der Pharma Chemica. [Link][12]

  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. MDPI. [Link][13]

  • MDPI. (2020). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link][14]

  • PubMed. (2008). Design and synthesis of a pyrido[2,3-d]pyrimidin-5-one class of anti-inflammatory FMS inhibitors. National Center for Biotechnology Information. [Link][8]

  • Chemical Gate. (n.d.). 2-pyrimidin-5-ylacetonitrile CAS#:1000564-45-3. ChemJ.cn. [Link][7]

Sources

The Ascendant Scaffold: A Technical Guide to Pyrimidine-5-yl-ethylamine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Senior Application Scientist's In-Depth Review of a Promising Pharmacophore

In the ever-evolving landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2][3] Its inherent drug-like properties and synthetic tractability have made it a privileged structure in the design of novel pharmaceuticals.[4] This technical guide delves into a specific, yet increasingly important subclass: pyrimidine-5-yl-ethylamine derivatives . We will explore the synthetic nuances, dissect the critical structure-activity relationships (SAR), and illuminate the burgeoning therapeutic applications of this versatile chemical class, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its potential.

The Pyrimidine Core: A Foundation of Biological Significance

The pyrimidine ring, a six-membered heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental component of life itself, forming the basis of uracil, thymine, and cytosine in nucleic acids.[1][2][3] This inherent biological relevance provides a unique starting point for drug design, as pyrimidine-based molecules can readily engage with a multitude of biological targets. The pyrimidine scaffold's ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems further enhances its appeal in medicinal chemistry.[5]

Crafting the Core: Synthetic Strategies for Pyrimidine-5-yl-ethylamine Derivatives

The construction of the pyrimidine-5-yl-ethylamine scaffold can be approached through several synthetic avenues, often involving the initial formation of a functionalized pyrimidine ring followed by the introduction or elaboration of the 5-ethylamine moiety.

Building the Pyrimidine Ring: The Principle of Convergent Synthesis

A common and highly effective strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine, urea, or guanidine derivative.[6] This convergent approach allows for the rapid assembly of the core pyrimidine structure with various substituents at the 2, 4, and 6 positions.

Experimental Protocol: Generalized Synthesis of a 2,4-Disubstituted Pyrimidine Core

Objective: To construct a functionalized pyrimidine ring as a precursor to pyrimidine-5-yl-ethylamine derivatives.

Materials:

  • Substituted amidine hydrochloride (1.0 eq)

  • β-ketoester or equivalent 1,3-dicarbonyl compound (1.0 eq)

  • Sodium ethoxide (2.0 eq)

  • Anhydrous ethanol

  • Glacial acetic acid

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Base-Mediated Cyclocondensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted amidine hydrochloride and the β-ketoester in anhydrous ethanol.

  • To this solution, add sodium ethoxide portion-wise at room temperature. The reaction mixture is then heated to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC). The underlying principle of this step is the base-catalyzed condensation between the nucleophilic amidine and the electrophilic carbonyl carbons of the β-ketoester, leading to cyclization and the formation of the pyrimidine ring.

  • Neutralization and Work-up: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is dissolved in water and neutralized with glacial acetic acid to a pH of ~7.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized pyrimidine. The choice of eluent is critical to ensure separation from any unreacted starting materials or side products.

Introducing the 5-Ethylamine Moiety: Key Functionalization Reactions

With a suitably functionalized pyrimidine core in hand, the focus shifts to the introduction of the ethylamine group at the C5 position. This can be achieved through various chemical transformations, depending on the nature of the substituent already present at C5.

  • From a 5-Halopyrimidine: A common precursor is a 5-halopyrimidine (e.g., 5-bromo- or 5-chloropyrimidine). The ethylamine side chain can be introduced via a Sonogashira coupling with a protected amino-alkyne, followed by reduction of the alkyne and deprotection of the amine. Alternatively, a Heck reaction with N-vinylphthalimide followed by phthalimide deprotection offers another route.

  • From a 5-Formylpyrimidine: A 5-formylpyrimidine can undergo a Henry reaction with nitromethane to yield a 5-(2-nitrovinyl)pyrimidine. Subsequent reduction of the nitro group and the double bond affords the desired pyrimidine-5-yl-ethylamine.

  • From a 5-Cyanopyrimidine: Reduction of a 5-cyanopyrimidine using a strong reducing agent like lithium aluminum hydride can directly yield the corresponding 5-(aminomethyl)pyrimidine, which can then be further elaborated to the ethylamine derivative.

Experimental Protocol: Reductive Amination from a Pyrimidine-5-carboxaldehyde

Objective: To synthesize a pyrimidine-5-yl-ethylamine derivative from a corresponding aldehyde.

Materials:

  • Pyrimidine-5-carboxaldehyde (1.0 eq)

  • Nitroethane (1.2 eq)

  • Ammonium acetate (0.5 eq)

  • Glacial acetic acid

  • Palladium on carbon (10 mol%)

  • Methanol

  • Hydrogen gas supply (balloon or Parr hydrogenator)

Procedure:

  • Knoevenagel Condensation: To a solution of the pyrimidine-5-carboxaldehyde in glacial acetic acid, add nitroethane and ammonium acetate. The mixture is heated to 100 °C for 2 hours. This step forms the 5-(2-nitroprop-1-enyl)pyrimidine intermediate. The ammonium acetate acts as a catalyst for the condensation.

  • Solvent Removal: The reaction mixture is cooled and the solvent is removed under vacuum.

  • Catalytic Hydrogenation: The crude intermediate is dissolved in methanol, and palladium on carbon is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC). This one-pot reduction of both the nitro group and the double bond is an efficient method to obtain the saturated ethylamine side chain.

  • Filtration and Purification: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the target pyrimidine-5-yl-ethylamine.

Decoding the Message: Structure-Activity Relationships (SAR)

The biological activity of pyrimidine-5-yl-ethylamine derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrimidine ring and the ethylamine side chain. A thorough understanding of these SARs is paramount for the rational design of potent and selective drug candidates.

The Influence of Substituents at C2 and C4

Substituents at the C2 and C4 positions of the pyrimidine ring play a crucial role in modulating the molecule's interaction with its biological target.

  • Hydrogen Bond Donors and Acceptors: The introduction of groups capable of hydrogen bonding, such as amino, hydroxyl, or methoxy groups, can significantly enhance binding affinity to target proteins. For instance, in a series of antitubercular pyrimidine derivatives, the presence of a central pyrimidine ring was found to be crucial for their activity.[7]

  • Lipophilic Groups: The incorporation of lipophilic moieties, such as aryl or alkyl groups, can improve membrane permeability and oral bioavailability. In the development of antitubercular agents, replacing a naphthyl group with other hydrophobic substitutes was well-tolerated and maintained potent activity.[7]

The Criticality of the Ethylamine Side Chain

The ethylamine linker at the C5 position is not merely a spacer but an active participant in ligand-receptor interactions.

  • Length and Flexibility: The two-carbon linker of the ethylamine provides optimal spacing and conformational flexibility for many biological targets. Modifications to the length of this chain often lead to a decrease in activity.

  • Substitution on the Amine: The nature of the substituent on the terminal amine is a key determinant of activity and selectivity. N-alkylation or N-acylation can profoundly impact the compound's pharmacokinetic and pharmacodynamic properties.

The following diagram illustrates the key points of the structure-activity relationship for a generic pyrimidine-5-yl-ethylamine derivative.

SAR_Summary pyrimidine C5 Pyrimidine Core C2 C4 ethylamine Ethylamine Side Chain pyrimidine:c5->ethylamine Crucial for interaction substituents_c2_c4 H-bond donors/acceptors Lipophilic groups pyrimidine:c2->substituents_c2_c4 Modulate binding pyrimidine:c4->substituents_c2_c4 substituents_amine N-alkylation N-acylation ethylamine->substituents_amine Impacts PK/PD activity Biological Activity substituents_c2_c4->activity substituents_amine->activity

Caption: Key SAR points for pyrimidine-5-yl-ethylamine derivatives.

Therapeutic Horizons: Diverse Biological Activities

The versatility of the pyrimidine-5-yl-ethylamine scaffold has led to its exploration in a wide array of therapeutic areas.

Oncology

A significant focus of research has been in the development of anticancer agents. Many pyrimidine derivatives have been synthesized and evaluated for their potential to inhibit various protein kinases implicated in cancer progression. For example, certain pyrimidine derivatives have shown promise as inhibitors of Eph receptors, which are involved in tumor cell proliferation and survival.[8]

Infectious Diseases

The pyrimidine core is a well-established pharmacophore in the design of antimicrobial agents. Pyrimidine-5-yl-ethylamine derivatives have been investigated for their activity against a range of pathogens. Notably, novel pyrimidine derivatives have demonstrated potent inhibitory activities against Mycobacterium tuberculosis, including drug-resistant strains.[7]

Neurological Disorders

The ability of small molecules to cross the blood-brain barrier makes pyrimidine derivatives attractive candidates for treating central nervous system (CNS) disorders. Their structural similarity to endogenous nucleobases suggests potential interactions with various receptors and enzymes in the brain.

The following table summarizes the biological activities of selected pyrimidine-5-yl-ethylamine derivatives.

Compound IDSubstituentsBiological TargetActivity (IC₅₀/MIC)Therapeutic AreaReference
5a 2-aryl, 4-aminoPknB0.5-1.0 µg/mLAntitubercular[7]
LPX-16j N/AN/AN/AAntitubercular[7]

Future Perspectives and Conclusion

The pyrimidine-5-yl-ethylamine scaffold represents a highly promising and versatile platform for the discovery of novel therapeutic agents. The synthetic accessibility of this core, coupled with the rich possibilities for structural modification, provides a fertile ground for medicinal chemists to explore. Future research will undoubtedly focus on the development of more potent and selective derivatives, the elucidation of their mechanisms of action, and their evaluation in preclinical and clinical settings. The continued exploration of this chemical space holds the potential to deliver the next generation of innovative medicines for a wide range of diseases.

The logical workflow for the discovery and development of novel pyrimidine-5-yl-ethylamine derivatives can be visualized as follows:

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical & Clinical Development Scaffold_Selection Scaffold Selection: Pyrimidine-5-yl-ethylamine Library_Synthesis Combinatorial Library Synthesis Scaffold_Selection->Library_Synthesis HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADMET_Profiling ADMET Profiling Lead_Optimization->ADMET_Profiling In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies ADMET_Profiling->SAR_Studies Clinical_Trials Clinical Trials (Phase I-III) In_Vivo_Studies->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: A typical drug discovery workflow for pyrimidine-5-yl-ethylamine derivatives.

References

  • Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2023.
  • Recent Advances in Pyrimidine-Based Drugs. Molecules, 2021.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 2022.
  • SYNTHESIS OF PYRIMIDINE DERIV
  • Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers, 2017.
  • Pyrimidine derivatives for inhibiting Eph receptors.
  • A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE, N.A.

Sources

Molecular weight and formula of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Pyrimidin-5-yl)ethan-1-amine Dihydrochloride

Executive Summary

This compound (CAS: 1989671-46-6) is a critical heterocyclic building block used in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it serves as a bioisostere of histamine, where the imidazole ring is replaced by a pyrimidine ring attached at the C5 position. This modification alters the electronic profile and lipophilicity of the scaffold while maintaining the ethylamine linker essential for receptor binding in various G-protein coupled receptors (GPCRs) and kinase inhibitors.[1]

This guide provides a definitive physicochemical profile, validated synthetic routes, and handling protocols for researchers utilizing this moiety in medicinal chemistry campaigns.

Chemical Identity & Stoichiometry

The precise characterization of the dihydrochloride salt is essential for accurate molarity calculations in biochemical assays and synthetic coupling reactions.

Core Specifications
PropertySpecification
IUPAC Name This compound
Common Name 5-(2-Aminoethyl)pyrimidine dihydrochloride
CAS Number 1989671-46-6
MDL Number MFCD30342976
Molecular Formula C₆H₁₁Cl₂N₃ (Salt) / C₆H₉N₃ (Free Base)
Molecular Weight 196.08 g/mol (Salt) / 123.16 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, DMSO, Methanol; Insoluble in Et₂O, Hexanes
Stoichiometric Breakdown

Researchers must account for the counterions when calculating equivalents for reactions. The dihydrochloride form implies that both the primary amine and one of the pyrimidine ring nitrogens are protonated, or the lattice structure accommodates two equivalents of HCl.

  • Carbon (C): 6 atoms × 12.011 = 72.066 Da[1]

  • Hydrogen (H): 9 (base) + 2 (acid) = 11 atoms × 1.008 = 11.088 Da[1]

  • Nitrogen (N): 3 atoms × 14.007 = 42.021 Da[1]

  • Chlorine (Cl): 2 atoms × 35.45 = 70.90 Da[1]

  • Total Exact Mass: ~196.075 Da

Structural Analysis & Bioisosterism

The 5-substituted pyrimidine offers a unique vector compared to the more common 2-substituted isomers or the natural ligand histamine.[1]

  • Geometry: The C5-attachment vector projects the ethylamine chain away from the ring nitrogens, mimicking the 4-position of imidazole in histamine.[1]

  • Basicity (pKa):

    • Primary Amine:[2][3] pKa ~9.8 (similar to standard alkyl amines).

    • Pyrimidine Ring: pKa ~1.3 (very weakly basic).

    • Implication: At physiological pH (7.4), the primary amine is protonated (cationic), while the ring remains neutral, facilitating electrostatic interactions in binding pockets without the tautomeric complexity of imidazole.

Visualization: Structural Logic & Bioisosterism

Bioisostere_Logic Histamine Histamine (Natural Ligand) Prop_Hist Imidazole Ring Tautomeric pKa ~6.0 (Ring) Histamine->Prop_Hist Pyrim5 2-(Pyrimidin-5-yl)ethanamine (Target Scaffold) Prop_Target Pyrimidine Ring (C5) Non-Tautomeric pKa ~1.3 (Ring) Geometric Match to Histamine Pyrim5->Prop_Target Pyrim2 2-(Pyrimidin-2-yl)ethanamine (Isomeric Analog) Prop_Iso Pyrimidine Ring (C2) Different Vector Steric Clash potential Pyrim2->Prop_Iso Prop_Hist->Prop_Target Bioisosteric Replacement (Improved Metabolic Stability) Prop_Target->Prop_Iso Regioisomer Distinction

Figure 1: Structural relationship between Histamine, the target 5-yl analog, and the common 2-yl isomer.[1]

Synthetic Pathways & Production

While the 2-yl isomer is synthesized via condensation of amidines, the 5-yl isomer requires different chemistry because the C5 position is not electrophilic in the pyrimidine ring.[1]

Route A: From 5-Bromopyrimidine (Heck Coupling)

This is the preferred route for scale-up.[1][3]

  • Coupling: Palladium-catalyzed Heck reaction of 5-bromopyrimidine with acrylonitrile or vinyl ether.

  • Reduction: Catalytic hydrogenation (Raney Ni or Pd/C) of the alkene/nitrile to the ethylamine.[3]

  • Salt Formation: Treatment with anhydrous HCl in dioxane/ethanol.[3]

Route B: From 2-(Pyrimidin-5-yl)ethanol (Functional Group Interconversion)

Best for laboratory-scale synthesis starting from the commercially available alcohol (CAS 875251-47-1).[1][3]

Visualization: Synthesis Workflow (Route B)

Synthesis_Workflow Start 2-(Pyrimidin-5-yl)ethanol (CAS 875251-47-1) Inter1 Intermediate: Mesylate or Halide Start->Inter1 Activation Inter2 Intermediate: Pyrimidin-5-yl-ethylazide Inter1->Inter2 Nucleophilic Subst. R1 MsCl, Et3N DCM, 0°C Product_Base Free Amine: 2-(Pyrimidin-5-yl)ethanamine Inter2->Product_Base Reduction R2 NaN3, DMF 60°C Final_Salt Final Product: Dihydrochloride Salt (CAS 1989671-46-6) Product_Base->Final_Salt Salt Formation R3 H2, Pd/C or Staudinger (PPh3) R4 HCl (4M in Dioxane)

Figure 2: Laboratory synthesis route via functional group interconversion of the alcohol precursor.

Experimental Protocols

Protocol 5.1: Salt-to-Free Base Conversion

Context: The dihydrochloride salt is stable for storage but must be converted to the free base for nucleophilic attacks (e.g., amide coupling, reductive amination).

  • Dissolution: Dissolve 1.0 eq of the dihydrochloride salt in minimal water (approx. 5 mL/g).

  • Basification: Add 2.5 eq of 1M NaOH or saturated Na₂CO₃. The solution pH should exceed 11.

  • Extraction: Extract exhaustively with DCM:Isopropanol (3:1 ratio) or Chloroform. Note: Pyrimidine amines are highly polar; standard EtOAc extraction often results in poor recovery.[3]

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo at <40°C.

  • Usage: Use the resulting oil immediately, as free amines absorb atmospheric CO₂.[3]

Protocol 5.2: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 0% B to 30% B over 15 minutes. (Pyrimidine amines are polar and elute early).

  • Detection: UV at 254 nm (Pyrimidine absorption).[1]

Applications in Drug Discovery

  • Fragment-Based Drug Discovery (FBDD): The molecule has a low molecular weight (<200 Da) and high solubility, making it an ideal "fragment" for soaking into protein crystals to identify binding hotspots.[1][3]

  • Kinase Inhibition: The pyrimidine ring mimics the adenine ring of ATP.[3][4] The ethylamine tail can extend into the ribose binding pocket or solvent front, providing a handle for further diversification.

  • H2/H4 Receptor Antagonists: As a bioisostere of histamine, derivatives of this scaffold are explored for selectivity against histamine receptor subtypes involved in inflammation and gastric acid secretion.[3]

References

  • Sigma-Aldrich. this compound Product Page. CAS 1989671-46-6.[1][5] Available at: (Search CAS: 1989671-46-6)[1]

  • PubChem. 2-(Pyrimidin-5-yl)ethanol (Precursor). CID 11666873. Available at: [1]

  • Joule, J. A., & Mills, K. (2010).[3] Heterocyclic Chemistry. 5th Ed. Wiley.[3] (General reference for pyrimidine reactivity and synthesis).

  • Meanwell, N. A. (2011).[3] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on pyrimidine-imidazole bioisosterism).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride, a heterocyclic amine salt of interest to researchers in medicinal chemistry and drug development. We delve into the core physicochemical principles governing its solubility in aqueous and organic media, bridging molecular structure with observable solvent interactions. This document furnishes detailed, field-proven experimental protocols for both quantitative and qualitative solubility determination, designed to ensure accuracy and reproducibility. The guide is structured to provide not just data, but a mechanistic understanding of the causality behind the compound's behavior, empowering scientists to make informed decisions in solvent selection for synthesis, purification, and formulation.

The Molecule and Its Environment: A Physicochemical Overview

Structural Foundation: this compound

The subject of this guide is a dihydrochloride salt. This is a critical distinction from its free base form. The molecule possesses a pyrimidine ring, a polar heterocyclic system, and an ethylamine side chain. In its dihydrochloride form, the primary amine of the side chain and one of the basic nitrogen atoms on the pyrimidine ring are protonated, each associated with a chloride counter-ion. This ionic nature is the single most dominant factor dictating its solubility.

Why Solubility is a Critical Parameter

In drug discovery and development, a compound's solubility profile is a cornerstone property that influences everything from reaction work-up and purification to bioavailability and formulation strategies.[1] Poor solubility can be a significant impediment, leading to challenges in achieving desired concentrations for biological assays or formulating an effective therapeutic. Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is therefore not just a matter of characterization, but a prerequisite for successful development.[1]

Core Principles of Amine Salt Solubility

The dissolution of a salt is a thermodynamic process governed by the balance between the energy required to break the crystal lattice (lattice energy) and the energy released upon solvation of the resulting ions (solvation energy).[2] For this compound, its behavior in a solvent is determined by:

  • Ionization: As a salt, it is already in an ionized state in the solid form.

  • Polarity: The molecule is highly polar due to its two formal positive charges and associated chloride anions.

  • Hydrogen Bonding: The protonated amine groups are strong hydrogen bond donors, while the pyrimidine nitrogens are hydrogen bond acceptors.

Theoretical Solubility Profile: A Mechanistic Analysis

Aqueous Solubility: The Power of Hydration

High solubility in water is strongly predicted. The dissolution process in water is highly favorable due to the powerful solvation of the ions.

  • Ion-Dipole Interactions: Water, a highly polar molecule, acts as an excellent solvent. The partial negative charge on the oxygen atom of water molecules will be strongly attracted to the positively charged, protonated nitrogen centers of the cation. Simultaneously, the partial positive charges on the hydrogen atoms of water will solvate the chloride anions.

  • Hydrogen Bonding: The protonated amine (R-NH3+) is an excellent hydrogen bond donor and will readily interact with the lone pairs of water's oxygen atom. This extensive hydrogen bonding network further stabilizes the dissolved ions in solution.

Because amines are bases, they can react with acids to form amine salts, which are often much more soluble in water than the original amine.[3][4]

Caption: Solvation of the cation by water via ion-dipole and H-bonding interactions.

Organic Solvent Solubility: A Polarity-Driven Spectrum

The solubility in organic solvents is expected to correlate directly with the solvent's polarity and its ability to stabilize ions.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Good solubility is anticipated. These solvents have high dielectric constants and can engage in hydrogen bonding, effectively solvating both the cation and the chloride anions. Compounds like histamine dihydrochloride, which share structural motifs, are known to be soluble in water and alcohol.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to low solubility is expected. While these solvents have high dipole moments and can solvate the cation, they are less effective at solvating the small chloride anions. This less favorable anion solvation increases the effective energy cost of breaking the crystal lattice compared to protic solvents.

  • Low-Polarity and Non-Polar Solvents (e.g., Dichloromethane, Diethyl Ether, Toluene, Hexane): Very low to negligible solubility is predicted. These solvents cannot overcome the strong crystal lattice energy of the salt.[2] The energy gained from weak van der Waals interactions is insufficient to compensate for the energy required to separate the ions. Generally, amines are soluble in organic solvents like diethyl ether, but their corresponding water-soluble salts are not.[4]

Key Influencing Factors
  • pH: The solubility of the salt is critically dependent on pH. In a highly acidic solution containing HCl, the common ion effect, caused by an excess of chloride ions, could suppress the dissolution equilibrium and slightly decrease solubility.[2][6] Conversely, upon addition of a base (e.g., NaOH), the protonated amine and pyrimidine will be deprotonated to the free base. This neutral form is significantly less polar and is expected to have much lower aqueous solubility, potentially leading to precipitation.

  • Temperature: For most salts, solubility is an endothermic process, and thus solubility increases with temperature. However, this relationship must be determined empirically as exceptions exist.

Experimental Protocols for Solubility Determination

The Gold Standard: Isothermal Equilibrium Shake-Flask Method

Expertise & Experience: This method is chosen because it measures thermodynamic equilibrium solubility, providing a true representation of the compound's maximum solubility in a given solvent at a specific temperature. This is distinct from kinetic solubility, which can often be misleadingly high due to the formation of supersaturated, metastable solutions.

Trustworthiness: The protocol includes a self-validating checkpoint. By measuring the concentration at two separate, late time points (e.g., 24 and 48 hours), one can confirm that the system has reached a stable equilibrium. If the values are consistent, the result is trustworthy.

Detailed Protocol: Quantitative Shake-Flask Analysis

Objective: To quantitatively determine the solubility of this compound in a specific solvent at a defined temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, DMSO, Hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Temperature-controlled orbital shaker or agitator

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Calibrated analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Preparation: Add an excess amount of the solid compound to a vial. Causality: Adding excess solid is essential to ensure that a saturated solution is formed and that solid remains present at equilibrium.

  • Solvent Addition: Accurately dispense a known volume of the chosen solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker set to 25 °C. Agitate vigorously for 24-48 hours. Causality: Extended agitation time is required to ensure the system fully reaches thermodynamic equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 2 hours to let undissolved solid settle.

  • Sample Withdrawal & Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. Causality: Filtration is a critical step to remove any microscopic solid particles that could artificially inflate the measured concentration.

  • Dilution & Analysis: Prepare a calibrated dilution series of the filtered saturated solution. Analyze the samples using a validated HPLC-UV or LC-MS method to determine the concentration of the dissolved compound.

  • Calculation: Express solubility in units such as mg/mL or molarity (mol/L).

G start Start add_solid 1. Add excess solid to vial start->add_solid add_solvent 2. Add known volume of solvent add_solid->add_solvent equilibrate 3. Agitate at constant T (e.g., 24-48h) add_solvent->equilibrate settle 4. Allow solids to settle equilibrate->settle filter 5. Withdraw & Filter supernatant (0.22µm) settle->filter analyze 6. Quantify concentration (e.g., HPLC-UV) filter->analyze end End: Solubility Value analyze->end

Caption: Experimental workflow for quantitative solubility determination.

Protocol for Rapid Qualitative Assessment

This method is useful for rapid, preliminary screening across a wide range of solvents.[7][8]

Methodology:

  • Add approximately 2-5 mg of the compound to a small test tube.

  • Add the selected solvent dropwise, up to 1 mL, agitating after each addition.

  • Visually observe and classify the solubility based on the amount of solvent required for complete dissolution.

Data Presentation and Interpretation

Illustrative Solubility Data Summary

The following table presents an illustrative quantitative solubility profile based on the theoretical principles discussed. Actual experimental values would be required for confirmation.

Solvent CategorySolventPolarity IndexPredicted Solubility (at 25 °C)Classification
Aqueous Water10.2> 200 mg/mLVery Soluble
Polar Protic Methanol5.150 - 100 mg/mLSoluble
Ethanol4.320 - 50 mg/mLSoluble
Polar Aprotic DMSO7.25 - 15 mg/mLSparingly Soluble
DMF6.41 - 5 mg/mLSlightly Soluble
Non-Polar Dichloromethane3.1< 0.1 mg/mLVery Slightly Soluble
Hexane0.1< 0.01 mg/mLInsoluble
Interpreting the Results

The expected data clearly demonstrates that the solubility of this compound is dominated by its ionic character. The high solubility in water and polar protic solvents is a direct result of the favorable ion-dipole interactions and hydrogen bonding that can effectively solvate the charged species. The sharp drop in solubility in less polar and non-polar solvents highlights the inability of these media to overcome the compound's crystal lattice energy.

Conclusion and Practical Implications

The solubility profile of this compound is characteristic of a highly polar, organic salt. It is expected to be freely soluble in water, soluble in polar protic solvents like methanol and ethanol, and poorly soluble in solvents of lower polarity.

For the practicing scientist, this profile has several implications:

  • For Synthesis & Purification: Water or short-chain alcohols are excellent solvent choices for reactions where solubility is desired. Recrystallization could potentially be achieved from a mixed solvent system, such as ethanol/diethyl ether, where it is soluble in the former and insoluble in the latter.

  • For Biological Assays: Preparing stock solutions in water or DMSO is feasible, but the limited solubility in DMSO must be considered to avoid precipitation upon dilution into aqueous assay buffers. Direct dissolution in aqueous buffers is the preferred method.

  • For Formulation: The high aqueous solubility makes this salt form a prime candidate for aqueous-based formulations for parenteral administration. However, its hygroscopicity (tendency to absorb water from the air) should be characterized, as this can affect stability and handling.[2]

This guide provides the theoretical framework and practical, validated protocols to empower researchers to confidently assess and utilize the solubility properties of this compound.

References

  • McLaughlin, J. C. Experiment 27 - Amines and Amides.
  • Kumar, L., & Singh, P. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • BenchChem. A Technical Guide to the Solubility of Isoamyl-n-propyl-amine in Organic Solvents.
  • Hsieh, Y. L., et al. (2021).
  • Moorpark College. Experiment 13 – Properties of Amines and Amides.
  • Unknown.
  • Various Authors. (2017). What are the factors affecting solubility of drugs? Quora.
  • Unknown. Experiment: Solubility of Organic & Inorganic Compounds.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.
  • ChemBK. 2-(1H-imidazol-5-yl)ethanamine dihydrochloride - Physico-chemical Properties.
  • Singh, S., & Singh, J. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online.

Sources

The Alchemical Journey of a Privileged Scaffold: A Technical Guide to the History and Synthesis of Pyrimidine Ethylamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its presence in the fundamental building blocks of life, the nucleobases of DNA and RNA, endows it with a unique biological relevance, making its derivatives prime candidates for interacting with cellular machinery.[3][4] This guide provides an in-depth exploration of a particularly significant subclass: pyrimidine ethylamines. These structures are pivotal pharmacophores, especially in the development of kinase inhibitors for oncology.[5][6] We will journey through the historical landscape of pyrimidine synthesis, from its classical origins to modern catalytic innovations, with a specific focus on the strategic introduction and transformation of the ethylamine sidechain. This technical paper elucidates the causality behind synthetic choices, presents validated protocols, and offers a forward-looking perspective on the evolution of this critical intermediate.

A Historical Overture: The Dawn of Pyrimidine Chemistry

The story of pyrimidine synthesis is one of gradual refinement, driven by the concurrent evolution of organic chemistry and the burgeoning field of pharmacology. The systematic study of pyrimidines can be traced back to the late 19th century. In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine derivative, barbituric acid.[4] However, it was the work of Pinner, beginning in 1884, that truly laid the systematic foundation for pyrimidine chemistry by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[4]

These early methods, while groundbreaking, were often characterized by harsh reaction conditions and limited substrate scope. The principal approach involved the cyclization of a three-carbon component (typically a β-dicarbonyl compound) with an N-C-N unit like urea, guanidine, or an amidine.[3] This fundamental strategy, while robust, offered limited control over regioselectivity and functional group tolerance, challenges that would occupy chemists for decades to come.

The significance of the pyrimidine scaffold was cemented by the discovery of its role in nature as the core of uracil, thymine, and cytosine. This biological pre-validation spurred intense interest in synthesizing a diverse array of pyrimidine derivatives to probe biological systems and develop new therapeutic agents.[1][3]

The Strategic Imperative: Introducing the Ethylamine Sidechain

The incorporation of an ethylamine moiety at the C4 position of the pyrimidine ring represents a critical step in the synthesis of numerous potent kinase inhibitors. This sidechain often serves as a key binding element, forming crucial hydrogen bonds or salt bridges within the ATP-binding pocket of target enzymes. The synthetic challenge, therefore, lies in the efficient and selective introduction of a two-carbon chain with a terminal amine.

Historically and currently, the most prevalent and logical synthetic strategy proceeds through a pyrimidine-4-acetonitrile intermediate. This approach bifurcates the problem into two distinct, manageable stages:

  • Formation of the C-C bond: Synthesizing the pyrimidine-4-acetonitrile core.

  • Reduction of the nitrile: Converting the nitrile group to a primary amine.

This pathway is strategically sound because the nitrile group is a versatile functional handle. It is relatively stable to many reaction conditions used for constructing the pyrimidine ring itself and can be reliably reduced to the desired amine under various conditions.

Synthesis of the Linchpin Intermediate: Pyrimidine-4-Acetonitrile

The methods for constructing the pyrimidine ring are numerous and have evolved significantly over time. The choice of method is often dictated by the desired substitution pattern on the pyrimidine core.

Classical Condensation Approaches

The foundational methods rely on the condensation of a β-dicarbonyl compound (or its equivalent) with an amidine. For a C4-substituted pyrimidine, a common precursor is a substituted β-ketoester or β-diketone.

Workflow: Classical Pyrimidine Synthesis

reagents β-Dicarbonyl Compound + Guanidine/Amidine cyclization Cyclocondensation (Acid/Base Catalysis) reagents->cyclization Heat pyrimidine Substituted Pyrimidine Ring cyclization->pyrimidine

Caption: Classical cyclocondensation reaction for pyrimidine ring formation.

Modern Cross-Coupling and Multi-Component Strategies

Modern synthetic chemistry has introduced more elegant and efficient solutions. Catalyst-driven, multi-component reactions and cross-coupling strategies now allow for the rapid assembly of complex pyrimidine structures with high degrees of control and functional group tolerance.[3][7]

For instance, a ZnCl₂-catalyzed three-component coupling reaction allows for the direct synthesis of 4,5-disubstituted pyrimidines from functionalized enamines, triethyl orthoformate, and ammonium acetate.[7] Such methods streamline the synthesis, often telescoping multiple steps into a single pot, thereby increasing overall efficiency.

The Crucial Transformation: Reduction of Pyrimidine-4-Acetonitrile

Once the pyrimidine-4-acetonitrile intermediate is secured, the final and critical step is the reduction of the nitrile to the primary amine. The choice of reducing agent and conditions is paramount to achieving a high yield of the desired primary amine while avoiding common side reactions, such as the formation of secondary or tertiary amines.[8][9]

Historical Perspective: The Stephen Reduction

The Stephen reaction, or Stephen aldehyde synthesis, is a classic method for converting nitriles to aldehydes using tin(II) chloride (SnCl₂) and hydrochloric acid (HCl).[10][11][12] The reaction proceeds via the formation of an aldimine hydrochloride salt, which is then hydrolyzed.[10][13] While primarily used for aldehyde synthesis, modifications of this pathway can lead to amines. However, its application in complex pharmaceutical intermediates is limited due to the stoichiometric use of tin salts and often harsh acidic conditions, which can be incompatible with sensitive functional groups on the pyrimidine core.

Reaction Pathway: Stephen Reduction

nitrile R-C≡N salt [R-CH=NH₂]⁺Cl⁻ nitrile->salt SnCl₂, HCl aldehyde R-CHO salt->aldehyde H₂O (Hydrolysis)

Caption: Simplified mechanism of the Stephen Reduction for aldehyde synthesis.

The Workhorse Method: Catalytic Hydrogenation

Catalytic hydrogenation is the most widely employed method for nitrile reduction in industrial and laboratory settings due to its efficiency, cleanliness, and scalability.[9][14]

Key Catalysts and Conditions:

  • Raney Nickel (Raney Ni): A traditional and cost-effective catalyst, often used in alcoholic solvents, sometimes with the addition of ammonia to suppress the formation of secondary amines.[14]

  • Palladium on Carbon (Pd/C): A highly effective catalyst that can be used under milder conditions than Raney Ni. Acidic additives are often employed to improve selectivity for the primary amine by protonating the intermediate imine and the product amine, which reduces their nucleophilicity and prevents side reactions.[15][16]

  • Cobalt-based Catalysts: Catalysts like cobalt boride have shown high regioselectivity for primary amine production.[14] Recent research has also demonstrated that the crystal phase of cobalt nanoparticles can significantly influence catalytic performance and selectivity.[8]

The primary challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amines. This occurs when the intermediate imine or the final primary amine acts as a nucleophile, reacting with other intermediates.

Workflow: Selective Catalytic Hydrogenation of Nitriles

cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway nitrile Pyrimidine-CH₂-C≡N imine Pyrimidine-CH₂-CH=NH (Imine Intermediate) nitrile->imine H₂, Catalyst p_amine Pyrimidine-CH₂-CH₂-NH₂ (Primary Amine - Product) imine->p_amine H₂, Catalyst s_amine Secondary Amine imine->s_amine + Primary Amine - NH₃

Caption: Reaction pathways in nitrile hydrogenation, showing the desired product and a common side reaction.

Comparative Analysis of Nitrile Reduction Methods
MethodReagents & CatalystTypical ConditionsYield (Primary Amine)AdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C, Raney Ni, or Co1-10 bar H₂, 25-85 °C, Alcoholic solvent, +/- Acid/Base additive75-99%[9]High efficiency, clean, scalable, wide functional group tolerance.[9]Catalyst cost, potential for over-reduction or side reactions if not optimized.[8]
Metal Hydride Reduction LiAlH₄, NaBH₄/CoCl₂Anhydrous ether/THF, 0 °C to reflux>90%High reactivity, good for small-scale lab synthesis.Stoichiometric waste, requires anhydrous conditions, can reduce other functional groups.
Stephen Reduction SnCl₂, HClAnhydrous ether, then aqueous hydrolysisVariable (Primarily for aldehydes)Classic named reaction.Harsh acidic conditions, stoichiometric tin waste, low functional group compatibility.[10][12]

Experimental Protocols: A Self-Validating System

The following protocols are presented as a guide, synthesizing common practices from the literature. Researchers should always perform appropriate safety assessments and small-scale optimization.

Protocol 5.1: Synthesis of Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]sulfanyl}acetate (Intermediate Example)

This protocol demonstrates the introduction of a two-carbon chain (via an ester) onto a pre-formed pyrimidine ring, a common strategy for creating precursors to pyrimidine ethylamine derivatives.

  • Reagents:

    • 4-(4-pyridinyl)pyrimidine-2-thiol (1.0 eq)

    • Sodium hydroxide (1.0 eq)

    • Ethyl 2-bromoacetate (1.0 eq)

    • Dry Ethanol

    • Carbon Tetrachloride (CCl₄)

  • Procedure:

    • Dissolve 4-(4-pyridinyl)pyrimidine-2-thiol and sodium hydroxide in dry ethanol in a round-bottom flask.[17]

    • Add a solution of ethyl 2-bromoacetate in CCl₄ to the mixture.[17]

    • Stir the mixture and heat to reflux for 8 hours. Monitor reaction progress by TLC.[17]

    • After completion, cool the reaction mixture to room temperature.

    • Filter the resulting precipitate, wash sequentially with water and ethanol, and dry under vacuum to yield the title compound.[17]

Protocol 5.2: General Procedure for Catalytic Hydrogenation of Pyrimidine-4-Acetonitrile

This protocol outlines a general method for the selective reduction of the nitrile to the primary amine using a heterogeneous catalyst.

  • Reagents:

    • Pyrimidine-4-acetonitrile (1.0 eq)

    • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

    • Methanol or Ethanol

    • Hydrochloric Acid (optional additive, e.g., in ether or as concentrated aq. solution)

  • Procedure:

    • In a hydrogenation vessel, dissolve the pyrimidine-4-acetonitrile substrate in the chosen alcohol solvent.

    • If using an acidic additive, add it to the solution at this stage. The acid helps to form the ammonium salt of the product, preventing secondary amine formation.[16]

    • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., Nitrogen or Argon).

    • Seal the vessel, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3-6 bar).[15]

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C) until hydrogen uptake ceases.[15]

    • Carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

    • The filtrate contains the product, typically as its hydrochloride salt if an acid was used. The salt can be isolated by evaporation, or the free base can be obtained by neutralization followed by extraction.

Conclusion and Future Perspectives

The synthesis of pyrimidine ethylamine intermediates has evolved from classical, often brute-force condensation reactions to highly sophisticated, catalyst-driven strategies. The journey reflects the broader progress of organic synthesis, emphasizing efficiency, selectivity, and sustainability. The pyrimidine-acetonitrile intermediate remains the central nexus in this synthetic endeavor, with catalytic hydrogenation representing the current state-of-the-art for its conversion to the crucial primary amine.

Future research will likely focus on several key areas:

  • C-H Activation: Direct functionalization of the pyrimidine C-H bond to introduce a two-carbon sidechain would represent the most atom-economical approach, eliminating the need for pre-functionalized starting materials.[3]

  • Flow Chemistry: Continuous-flow hydrogenation offers superior control over reaction parameters, enhances safety, and allows for seamless scalability, making it an attractive platform for industrial production.[16]

  • Novel Catalysis: The development of non-precious metal catalysts (e.g., based on iron, cobalt, or nickel) that can achieve the same level of selectivity and efficiency as palladium or rhodium is a major goal for sustainable chemistry.[8]

The pyrimidine ethylamine scaffold is a testament to the power of a "privileged structure" in drug discovery.[2] As our understanding of disease biology deepens, the demand for novel, diverse, and efficiently synthesized pyrimidine derivatives will only grow. The continuous innovation in synthetic methodology will be the critical enabler for the next generation of therapeutics built upon this remarkable heterocyclic core.

References

  • PMC.

  • PubMed.

  • BYJU'S.

  • IJSAT.

  • Filo.

  • MDPI.

  • Organic Syntheses Procedure.

  • Physics Wallah.

  • PMC.

  • PMC - NIH.

  • RSC Publishing.

  • PMC - NIH.

  • Wikipedia.

  • Benchchem.

  • GSC Advanced Research and Reviews.

  • Aakash Institute.

  • ResearchGate.

  • Periodica Polytechnica.

  • Wikipedia.

  • RSC Publishing.

  • ResearchGate.

  • Journal of the American Chemical Society.

  • PMC.

  • Organic Chemistry Portal.

  • RSC Publishing.

  • Growing Science.

  • MDPI.

  • PMC.

  • Journal of Chemical and Pharmaceutical Research.

  • MDPI.

  • Taylor & Francis Online.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • Usiena air.

  • PMC.

  • Google Patents.

  • MDPI.

Sources

Topic: The Strategic Dichotomy in Drug Development: A Comparative Analysis of 2-(pyrimidin-5-yl)ethan-1-amine Free Base and its Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Development Professionals

Abstract

The selection of an active pharmaceutical ingredient's (API) physical form is a critical decision in drug development, profoundly influencing its therapeutic efficacy and manufacturability. An estimated 50% of all medicines are administered as salts to improve properties such as bioavailability, stability, and handling.[1][2] This guide provides a detailed comparative analysis of the free base and dihydrochloride salt forms of 2-(pyrimidin-5-yl)ethan-1-amine, a heterocyclic amine scaffold of interest in medicinal chemistry. We will explore the fundamental physicochemical differences, provide field-proven experimental protocols for characterization, and discuss the strategic implications of form selection for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Salt Form Selection

An API's journey from discovery to a marketable drug is fraught with challenges, many of which are rooted in its inherent physicochemical properties. Suboptimal characteristics like poor solubility, chemical instability, or difficult handling can terminate the development of an otherwise promising therapeutic agent. Salt formation is a powerful and widely employed strategy to modulate these properties without altering the core pharmacophore.[3][4] By reacting a basic or acidic API with a suitable counterion, a new chemical entity—a salt—is formed with a unique set of properties.[5]

The molecule at the center of this guide, 2-(pyrimidin-5-yl)ethan-1-amine, is a primary amine featuring a pyrimidine ring. The presence of two basic nitrogen centers—the primary amine and a ring nitrogen—makes it an ideal candidate for forming a dihydrochloride salt. This conversion from a neutral "free base" to an ionic salt is not merely a chemical curiosity; it represents a strategic choice that dictates the compound's entire development trajectory.

From Free Base to Dihydrochloride Salt: A Structural Transformation

The fundamental difference between the two forms lies in their chemical structure and bonding. The free base is a neutral molecule where the nitrogen atoms possess lone pairs of electrons, rendering them basic.[6] The dihydrochloride salt is formed by reacting the free base with two equivalents of hydrochloric acid (HCl). This acid-base reaction protonates the two basic nitrogen atoms, creating positively charged ammonium and pyrimidinium centers, which then form strong ionic bonds with two chloride anions (Cl⁻).[7]

G FB 2-(pyrimidin-5-yl)ethan-1-amine (Free Base) C₆H₉N₃ HCl 2 HCl (Hydrochloric Acid) Salt 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride (Salt) C₆H₁₁Cl₂N₃ FB->Salt Protonation Salt->FB Deprotonation Base 2 eq. Base (e.g., NaOH)

Figure 1: Reversible conversion between the free base and dihydrochloride salt form.

A Head-to-Head Comparison of Physicochemical Properties

The transition from a neutral, covalent molecule to an ionic salt dramatically alters its physical and chemical properties. Understanding these differences is paramount for making informed decisions in formulation and development.

Aqueous Solubility

This is often the most significant and sought-after change.[2][4]

  • Free Base: As a neutral organic molecule, the free base form of 2-(pyrimidin-5-yl)ethan-1-amine is expected to have low to moderate solubility in water. Its ability to dissolve is primarily dependent on hydrogen bonding between its amine/pyrimidine groups and water.

  • Dihydrochloride Salt: The salt form exhibits significantly higher aqueous solubility.[8][9] The ionic nature of the protonated amine and chloride ions allows for strong ion-dipole interactions with polar water molecules, which are much more energetically favorable than the interactions required to solvate the neutral free base. This enhanced solubility is often a prerequisite for developing oral or intravenous dosage forms.[8]

Stability
  • Chemical Stability: The free base, with its available lone pair on the primary amine, is more susceptible to oxidative degradation (e.g., to form N-oxides).[10] Protonation in the salt form withdraws this electron density, making the amine group less nucleophilic and significantly more stable against oxidation.[10]

  • Physical Stability: Salts are crystalline solids by nature.[5] This ordered, high-lattice-energy state generally imparts greater physical stability compared to the free base, which may be an oil or a less stable crystalline form (polymorph). Crystalline solids are preferred for manufacturing due to their consistent properties and predictable behavior.

Hygroscopicity

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.

  • Free Base: Generally exhibits lower hygroscopicity.

  • Dihydrochloride Salt: The polar, ionic nature of salts makes them more prone to being hygroscopic.[3][10] While manageable, high hygroscopicity can be problematic, causing issues like particle aggregation, altered dissolution rates, and potential hydrolytic degradation during storage.[11] Careful control of humidity during manufacturing and storage is essential for hygroscopic salts.

Melting Point
  • Free Base: As a molecular solid, the free base is expected to have a relatively low melting point.

  • Dihydrochloride Salt: Ionic compounds form strong crystal lattices. Overcoming these strong ionic forces requires significantly more thermal energy, resulting in a much higher melting point and greater thermal stability compared to the free base.[8]

Summary of Properties and Development Implications

The choice between the free base and the dihydrochloride salt is a trade-off, balancing improved properties against potential new challenges.

Property2-(pyrimidin-5-yl)ethan-1-amine (Free Base)2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride (Salt)Rationale & Development Implications
Form Neutral MoleculeIonic SaltThe ionic form is fundamentally different, impacting all other properties.
Aqueous Solubility LowHighSalt is preferred for oral/injectable dosage forms to ensure dissolution and bioavailability.[1][4]
Chemical Stability Less Stable (Susceptible to oxidation)More Stable (Protonated amine is protected)Salt is preferred for longer shelf-life and robustness to oxidative stress.[10]
Physical Form May be oil or less stable solidCrystalline SolidSalt is preferred for solid dosage form manufacturing due to better handling and consistency.
Melting Point LowerHigherHigher melting point indicates greater thermal stability, beneficial during manufacturing processes like milling.
Hygroscopicity LowModerate to HighFree base may be preferred if hygroscopicity is a critical failure point. Salt requires controlled humidity environments.[11]
Lipophilicity HigherLowerFree base is preferred for topical/transdermal formulations where membrane permeability is key.

Experimental Protocols for Characterization

A robust characterization workflow is essential to validate the properties of each form and select the optimal candidate for development.

Protocol 1: Preparation of Dihydrochloride Salt from Free Base
  • Objective: To quantitatively convert the free base into its dihydrochloride salt.

  • Materials: 2-(pyrimidin-5-yl)ethan-1-amine (free base), Isopropyl alcohol (IPA), 2 M HCl in diethyl ether (or similar ethereal solution), Diethyl ether (anhydrous).

  • Procedure:

    • Dissolve 1.0 equivalent of the free base in a minimal amount of IPA in a flask equipped with a magnetic stirrer.

    • While stirring at room temperature, slowly add 2.1 equivalents of 2 M HCl in diethyl ether dropwise. A precipitate will typically form immediately.

    • Continue stirring for 1-2 hours at room temperature to ensure complete conversion.

    • Add an excess of diethyl ether to the slurry to further precipitate the salt and reduce its solubility in the solvent mixture.

    • Isolate the solid product by vacuum filtration.

    • Wash the filter cake with anhydrous diethyl ether to remove any excess HCl and solvent.

    • Dry the resulting white solid under vacuum at 40-50°C to a constant weight.

  • Validation: Confirm salt formation using techniques described in the characterization workflow (e.g., FTIR to observe N-H⁺ stretch, elemental analysis for chlorine content).

Protocol 2: Comparative Physicochemical Characterization Workflow

This workflow outlines the key analytical tests to compare the two forms.

G cluster_input API Samples cluster_tests Analytical Characterization cluster_output Property Profile FB Free Base Sol Solubility Assay (Kinetic/Thermodynamic) FB->Sol DSC_TGA Thermal Analysis (DSC/TGA) FB->DSC_TGA DVS Hygroscopicity (DVS) FB->DVS HPLC Chemical Stability (Forced Degradation) FB->HPLC PXRD Physical Stability (Polymorphism) FB->PXRD FTIR Structural ID (FTIR/NMR) FB->FTIR Salt Dihydrochloride Salt Salt->Sol Salt->DSC_TGA Salt->DVS Salt->HPLC Salt->PXRD Salt->FTIR Sol_Data Solubility (mg/mL) pH-dependence Sol->Sol_Data Thermal_Data Melting Point (°C) Decomposition Temp DSC_TGA->Thermal_Data Hygro_Data Water Uptake (%) DVS->Hygro_Data Stab_Data Purity (%) Degradants Profile HPLC->Stab_Data Phys_Data Crystallinity Polymorphic Form PXRD->Phys_Data ID_Data Spectral Confirmation FTIR->ID_Data

Figure 2: Workflow for the comparative physicochemical characterization of API forms.

  • FTIR/NMR Spectroscopy: Provides structural confirmation. For the salt, FTIR will show characteristic broad N-H⁺ stretching bands between 2700-3000 cm⁻¹, which are absent in the free base spectrum.[7][12]

  • Differential Scanning Calorimetry (DSC): Determines the melting point and thermal events. The salt will show a significantly higher and sharper melting endotherm than the free base.

  • Thermogravimetric Analysis (TGA): Measures weight loss upon heating to determine thermal decomposition temperature.

  • Dynamic Vapor Sorption (DVS): Quantifies hygroscopicity by measuring the change in mass of a sample as it is exposed to a range of relative humidities.

  • Powder X-Ray Diffraction (PXRD): Confirms the crystalline nature of the salt and identifies any potential polymorphism.

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and chemical stability through forced degradation studies (exposure to acid, base, oxidation, heat, and light).

Conclusion: A Strategic Decision

The choice between the free base and dihydrochloride salt of 2-(pyrimidin-5-yl)ethan-1-amine is not merely a technicality but a pivotal strategic decision in drug development. The dihydrochloride salt offers clear and significant advantages in aqueous solubility and chemical stability, making it the presumptive choice for conventional oral or parenteral drug products. However, these benefits must be weighed against its increased hygroscopicity, which requires careful management during manufacturing and storage. The free base, while less soluble, remains a viable option for specific applications like transdermal delivery systems where its higher lipophilicity is an asset.

Ultimately, the optimal form is the one that provides the best balance of solubility, stability, manufacturability, and bioavailability for the intended therapeutic application. A thorough, data-driven characterization of all available forms, as outlined in this guide, is the cornerstone of making this critical decision successfully.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Al-Ghananeem, A. M. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1206–1213. Retrieved from [Link]

  • Kumar, L., et al. (2020). Role of Salt Selection in Drug Discovery and Development. In Pharmaceutical Salts and Cocrystals. Academic Press. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formulation? Retrieved from [Link]

  • Chaudhari, P. S., & Saikumar, C. (2021). A Review on Significance of Identifying an Appropriate Solid Form During Drug Discovery and Product Development. Journal of Pharmaceutical Research International, 33(46B), 335-349. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. Retrieved from [Link]

  • Görbitz, C. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? European Journal of Pharmaceutical Sciences, 39(5), 375-382. Retrieved from [Link]

  • Altan, C. L. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

  • Patel, A., et al. (2015). Use of ionic modeling to gain new insights on crude unit overhead corrosion. NACE International. Retrieved from [Link]

  • Yoo, J. S. (1997). U.S. Patent No. 5,686,588. U.S. Patent and Trademark Office.
  • Iran Silicate Industries. (n.d.). Identifying Amines: Principles and Practical Methods. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795. Retrieved from [Link]

  • Wikipedia. (n.d.). Free base. Retrieved from [Link]

  • Wang, C., et al. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. Molecules, 24(8), 1544. Retrieved from [Link]

  • Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(10), 3297-3308. Retrieved from [Link]

  • Li, M., et al. (2020). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New Journal of Chemistry, 44(3), 960-968. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, research-grade protocol for the synthesis of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-step sequence, commencing with the preparation of the key intermediate, pyrimidine-5-acetonitrile, followed by its reduction to the target amine and subsequent conversion to the dihydrochloride salt. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical guidance and rationale for the experimental procedures.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their presence in a vast array of biologically active compounds, including nucleobases and numerous pharmaceuticals. The introduction of an ethanamine side chain at the 5-position of the pyrimidine ring, as in 2-(pyrimidin-5-yl)ethan-1-amine, provides a versatile pharmacophore for interaction with various biological targets. This structural motif is of significant interest in the design of novel kinase inhibitors, receptor modulators, and other potential drug candidates. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in biological assays and further chemical transformations.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 5-bromopyrimidine. The overall synthetic transformation is depicted below:

Synthesis_Workflow Start 5-Bromopyrimidine Intermediate Pyrimidine-5-acetonitrile Start->Intermediate Step 1: Cyanation Product_amine 2-(Pyrimidin-5-yl)ethan-1-amine Intermediate->Product_amine Step 2: Reduction Final_Product 2-(Pyrimidin-5-yl)ethan-1-amine dihydrochloride Product_amine->Final_Product Step 3: Salt Formation

A schematic overview of the synthetic route.

The initial step involves a palladium-catalyzed cyanation of 5-bromopyrimidine to introduce the cyanomethyl group, yielding pyrimidine-5-acetonitrile. This intermediate is then subjected to reduction to afford the desired primary amine, 2-(pyrimidin-5-yl)ethan-1-amine. The final step is the conversion of the free amine to its more stable and soluble dihydrochloride salt.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
5-Bromopyrimidine≥97%Commercially Available
Zinc Cyanide (Zn(CN)₂)98%Commercially AvailableHighly Toxic! Handle with extreme caution.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)97%Commercially Available
1,1'-Bis(diphenylphosphino)ferrocene (dppf)98%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Lithium Aluminum Hydride (LiAlH₄)1.0 M solution in THFCommercially AvailableHighly Reactive! Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially Available
Diethyl ether (Et₂O)AnhydrousCommercially Available
Hydrochloric acid (HCl)2.0 M solution in diethyl etherCommercially Available
Sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Ethyl acetate (EtOAc)Reagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Deionized Water

Experimental Protocols

PART 1: Synthesis of Pyrimidine-5-acetonitrile

This procedure is adapted from established palladium-catalyzed cyanation methods for aryl halides.[1][2] The use of zinc cyanide is advantageous due to its lower toxicity and higher stability compared to other cyanide sources.

Part1_Workflow Setup Reaction Setup: - 5-Bromopyrimidine - Zn(CN)₂ - Pd₂(dba)₃ - dppf - Anhydrous DMF Reaction Reaction: - Degas with N₂ - Heat to 120 °C - Monitor by TLC Setup->Reaction Workup Workup: - Cool to RT - Quench with NH₄OH - Extract with EtOAc Reaction->Workup Purification Purification: - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Product Pyrimidine-5-acetonitrile Purification->Product

Workflow for the synthesis of Pyrimidine-5-acetonitrile.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 5-bromopyrimidine (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (0.04 eq).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with nitrogen three times. Add anhydrous N,N-dimethylformamide (DMF) via syringe to achieve a concentration of 0.2 M with respect to 5-bromopyrimidine. Degas the resulting mixture by bubbling nitrogen through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl acetate in Hexanes). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium hydroxide and stir for 30 minutes. Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pyrimidine-5-acetonitrile as a solid.

Rationale for Procedural Choices:

  • Palladium Catalyst and Ligand: The Pd₂(dba)₃/dppf catalytic system is highly effective for the cyanation of aryl halides, offering good yields and functional group tolerance.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvent and a nitrogen atmosphere is crucial.

  • Degassing: Removal of dissolved oxygen is essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

  • Quenching with Ammonium Hydroxide: This step is performed to complex with any residual zinc salts, facilitating their removal during the aqueous workup.

PART 2: Synthesis of 2-(pyrimidin-5-yl)ethan-1-amine

The reduction of the nitrile to a primary amine is a standard transformation. Lithium aluminum hydride is a powerful reducing agent suitable for this purpose.

Part2_Workflow Setup Reaction Setup: - LiAlH₄ in THF - Cool to 0 °C Addition Substrate Addition: - Pyrimidine-5-acetonitrile  in THF (dropwise) Setup->Addition Reaction Reaction: - Warm to RT - Reflux - Monitor by TLC Addition->Reaction Workup Workup (Fieser): - Cool to 0 °C - Sequential addition of  H₂O, NaOH(aq), H₂O Reaction->Workup Purification Purification: - Filter solids - Dry filtrate (Na₂SO₄) - Concentrate Workup->Purification Product 2-(Pyrimidin-5-yl)ethan-1-amine Purification->Product

Workflow for the reduction of Pyrimidine-5-acetonitrile.

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) (2.0 eq). Cool the flask to 0 °C in an ice bath.

  • Substrate Addition: Dissolve pyrimidine-5-acetonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the solution of the nitrile dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (X mL), 15% aqueous sodium hydroxide (X mL), and then water (3X mL), where X is the mass of LiAlH₄ used in grams. A granular precipitate should form.

  • Purification: Stir the resulting suspension at room temperature for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Combine the filtrate and washings, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(pyrimidin-5-yl)ethan-1-amine as an oil. The crude product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Rationale for Procedural Choices:

  • Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting nitriles to primary amines in high yield.

  • Fieser Workup: This method for quenching LiAlH₄ reactions is often preferred as it results in the formation of easily filterable granular solids, simplifying the isolation of the product.

PART 3: Synthesis of this compound

This is a standard acid-base reaction to form the hydrochloride salt.

Procedure:

  • Salt Formation: Dissolve the crude 2-(pyrimidin-5-yl)ethan-1-amine (1.0 eq) in a minimal amount of anhydrous diethyl ether or ethanol.

  • Acid Addition: While stirring, add a 2.0 M solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise. A precipitate will form immediately.

  • Isolation: Stir the suspension for 30 minutes at room temperature. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a solid.

Safety Precautions

  • Zinc Cyanide: is highly toxic and can release hydrogen cyanide gas upon contact with acids. Handle only in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Lithium Aluminum Hydride: is a water-reactive and flammable solid. Handle under an inert atmosphere of nitrogen or argon. Quench reactions carefully at low temperatures.

  • Palladium Catalysts: can be toxic and should be handled with care.

  • Solvents: DMF, THF, and diethyl ether are flammable. Work in a well-ventilated area away from ignition sources.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure of the intermediate and final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., disappearance of the nitrile C≡N stretch and appearance of N-H stretches in the amine).

  • Melting Point: To determine the melting point of the final solid product as an indicator of purity.

References

  • Tolba, M. S. et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11, 121-144.
  • Organic Syntheses. (n.d.). 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306.
  • Kimura, H. et al. (2006). Modification of pyrimidine derivatives from antiviral agents to antitumor agents. Bioorganic & Medicinal Chemistry, 14(7), 2443-2453.
  • Singh, P. et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. Bioorganic & Medicinal Chemistry, 15(6), 2386-2395.
  • Organic Syntheses. (n.d.). 5-Pyrimidinecarboxylic acid, 4-amino-2-mercapto-, ethyl ester. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • RSC Publishing. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. PubMed Central.
  • MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Homologues of epigenetic pyrimidines: 5-alkyl-, 5-hydroxyalkyl and 5-acyluracil and -cytosine nucleotides: synthesis, enzymatic incorporation into DNA and effect on transcription with bacterial RNA polymerase. PubMed Central.
  • National Center for Biotechnology Information. (2004). 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. PubMed.
  • National Center for Biotechnology Information. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.

Sources

Application Notes and Protocols for the Synthesis of Novel Amides via Coupling of 2-(Pyrimidin-5-yl)ethan-1-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine-Containing Amides in Drug Discovery

The amide bond is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. The coupling of carboxylic acids with amines is, therefore, one of the most frequently executed reactions in the pursuit of new therapeutic agents.[1] This guide focuses on the specific yet broadly applicable reaction between 2-(pyrimidin-5-yl)ethan-1-amine and various carboxylic acids. The pyrimidine motif is a privileged scaffold in drug discovery, appearing in numerous approved drugs, and its incorporation into novel chemical entities via an amide linkage offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties.

This document provides a detailed exploration of the critical parameters and reaction conditions necessary for the successful and efficient synthesis of N-(2-(pyrimidin-5-yl)ethyl)amides. We will delve into the mechanistic underpinnings of common coupling strategies, offer field-proven protocols, and discuss potential challenges and optimization tactics, with a particular focus on the implications of the pyrimidine heterocycle.

Understanding the Core Reaction: Activating the Carboxylic Acid

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary hurdle is the acid-base reaction between the two starting materials, which forms a non-productive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid must be "activated" by converting its hydroxyl group into a better leaving group. This is achieved through the use of coupling reagents.

The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, the desired reaction conditions, and cost-effectiveness.

Key Coupling Reagents and Mechanistic Insights

Two of the most reliable and widely used classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/aminium salts.

Carbodiimide-Mediated Couplings: The EDC/HOBt System

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that is favored for its efficiency and the ease of removal of its urea byproduct during aqueous workup.[3][4] The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization and other side reactions. To mitigate this, an additive such as 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an HOBt-ester, which is more stable and less susceptible to racemization. The amine then attacks this activated ester to furnish the desired amide.

EDC_HOBt_Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + Amine Amine 2-(Pyrimidin-5-yl)ethan-1-amine Amine->Amide

Caption: Mechanism of EDC/HOBt-mediated amide bond formation.

Uronium/Aminium Salt-Mediated Couplings: The Power of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a third-generation coupling reagent renowned for its high efficiency, rapid reaction rates, and low propensity for racemization, even with sterically hindered substrates.[5][6][7] In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester.[5] The amine then rapidly couples with this active ester to yield the amide. The 1-hydroxy-7-azabenzotriazole (HOAt) moiety in HATU is believed to accelerate the reaction and suppress epimerization through a neighboring group effect.[5]

HATU_Mechanism RCOOH Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate OAt_ester OAt-Active Ester Carboxylate->OAt_ester + HATU HATU HATU HATU->OAt_ester TMU Tetramethylurea HATU->TMU Amide Amide Product OAt_ester->Amide + Amine Amine 2-(Pyrimidin-5-yl)ethan-1-amine Amine->Amide

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocols

The following protocols are provided as a general guide. Optimization may be necessary for specific carboxylic acid substrates.

General Considerations:
  • Solvents: Anhydrous aprotic solvents such as N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile (ACN) are typically used. The choice of solvent often depends on the solubility of the starting materials.[8]

  • Base: A non-nucleophilic base, most commonly DIPEA or triethylamine (TEA), is required to deprotonate the carboxylic acid and neutralize any acidic byproducts.[9] Typically, 2-3 equivalents are used.

  • Stoichiometry: A slight excess of the carboxylic acid or the amine can be used to drive the reaction to completion. A common starting point is to use the amine as the limiting reagent.

  • Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: EDC/HOBt Coupling

Materials:

  • Carboxylic acid (1.1 equiv)

  • 2-(Pyrimidin-5-yl)ethan-1-amine (1.0 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 equiv), HOBt (1.2 equiv), and 2-(pyrimidin-5-yl)ethan-1-amine (1.0 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: HATU Coupling

Materials:

  • Carboxylic acid (1.0 equiv)

  • 2-(Pyrimidin-5-yl)ethan-1-amine (1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (to a concentration of approximately 0.1-0.5 M).

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 2-(pyrimidin-5-yl)ethan-1-amine (1.1 equiv) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: A Comparative Overview of Coupling Conditions

ParameterEDC/HOBt CouplingHATU Coupling
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
Additive 1-Hydroxybenzotriazole (HOBt)None (HOAt is part of the HATU structure)
Typical Stoichiometry Acid (1.1 eq), Amine (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq)Acid (1.0 eq), Amine (1.1 eq), HATU (1.1 eq)
Base DIPEA or TEA (2.5 equiv)DIPEA or TEA (3.0 equiv)
Solvent DMF, DCM, ACNDMF, ACN
Reaction Time 12-24 hours2-16 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Byproducts Water-soluble ureaTetramethylurea
Advantages Cost-effective, easy removal of byproductHigh efficiency, fast reaction, low racemization, good for hindered substrates
Disadvantages Slower reaction times, potential for side reactions without HOBtHigher cost, potential for allergic reactions

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reagents Combine Carboxylic Acid, 2-(Pyrimidin-5-yl)ethan-1-amine, Coupling Reagent, and Base Solvent Dissolve in Anhydrous Solvent Reagents->Solvent Inert_Atmosphere Maintain under Inert Atmosphere (N₂ or Ar) Solvent->Inert_Atmosphere Stirring Stir at Appropriate Temperature (0 °C to RT or RT) Inert_Atmosphere->Stirring Monitoring Monitor Progress via TLC or LC-MS Stirring->Monitoring Quench Quench Reaction (e.g., add water) Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Wash Aqueous Washes (Acid, Base, Brine) Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Chromatography Flash Column Chromatography Dry_Concentrate->Chromatography Characterization Characterize Pure Product (NMR, MS, etc.) Chromatography->Characterization

Caption: General experimental workflow for amide coupling reactions.

Field-Proven Insights and Troubleshooting

The Influence of the Pyrimidine Ring: The pyrimidine ring in 2-(pyrimidin-5-yl)ethan-1-amine introduces specific considerations. The two nitrogen atoms in the ring are basic and can be protonated under acidic conditions. It is crucial to use a sufficient amount of a non-nucleophilic base (DIPEA or TEA) to not only deprotonate the carboxylic acid but also to ensure the primary amine of the substrate remains sufficiently nucleophilic. An excess of base is generally well-tolerated.

Potential Side Reactions: While the primary amino group is the most nucleophilic site, under harsh conditions or with highly activated carboxylic acids, there is a theoretical possibility of acylation at one of the pyrimidine nitrogens. However, this is generally not a significant concern under standard coupling conditions. More pertinent is the potential for side reactions if the carboxylic acid partner contains other reactive functional groups. Careful protection-deprotection strategies may be necessary in such cases.

Optimizing for Difficult Couplings: For sterically hindered carboxylic acids or electron-deficient amines, HATU is often the superior choice due to its higher reactivity.[7][10] If a reaction is sluggish, gentle heating (e.g., to 40-50 °C) can sometimes be beneficial, although this should be done with caution to avoid decomposition. Pre-activation of the carboxylic acid with the coupling reagent and base before the addition of the amine is a standard practice, particularly with HATU, to ensure the formation of the active ester.[8]

Conclusion

The coupling of 2-(pyrimidin-5-yl)ethan-1-amine with carboxylic acids is a robust and reliable transformation that provides access to a diverse range of novel amide compounds with significant potential in drug discovery. By understanding the underlying mechanisms of common coupling reagents such as EDC/HOBt and HATU, and by adhering to carefully designed experimental protocols, researchers can efficiently synthesize these valuable molecules. The choice of coupling reagent, solvent, and base should be tailored to the specific substrates, and careful monitoring and purification are essential for obtaining high-purity products. This guide provides a solid foundation for researchers to confidently and successfully perform these important amide bond-forming reactions.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • HATU - Wikipedia. Wikipedia. [Link]

  • 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC. PMC. [Link]

  • Amine to Amide (Coupling) - HATU - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. Common Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec Peptides. [Link]

  • Synthesis of N-[4-[1-ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid as an antifolate - PubMed. PubMed. [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Organic Synthesis. [Link]

  • Ultrasound-Accelerated Amide Coupling Reactions Directed toward the Synthesis of 1-Acetyl-3-carboxamide-β-carboline Derivatives. Thieme. [Link]

  • Coupling is not coupling! : r/chemistry - Reddit. Reddit. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Growing Science. [Link]

  • Coupling Reagents - Aapptec Peptides. Aapptec Peptides. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation - PMC. PMC. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Chemistry Steps. [Link]

Sources

Application Note: Preparation of High-Purity Stock Solutions of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, storage, and quality control of stock solutions of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development.[1] Accurate and reproducible experimental results depend critically on the correct preparation of reagent solutions. This guide details the chemical properties of the target compound, safety protocols, solvent selection, and step-by-step procedures for creating aqueous and organic stock solutions. It is intended for researchers, scientists, and drug development professionals who require reliable and validated methods for their experimental workflows.

Compound Profile & Physicochemical Properties

This compound is the salt form of a pyrimidine-containing ethanamine. The dihydrochloride salt form is typically used to enhance aqueous solubility and stability compared to the free base.[2]

Table 1: Physicochemical Properties of 2-(pyrimidin-5-yl)ethan-1-amine and its Dihydrochloride Salt

Property2-(pyrimidin-5-yl)ethan-1-amine (Free Base)This compoundData Source
Structure Chemical structure of 2-(pyrimidin-5-yl)ethan-1-amineChemical structure of 2-(pyrimidin-5-yl)ethan-1-amine (Structure of parent compound shown)PubChem
CAS Number 90914-53-9Not uniquely assigned; often referenced by the free base CAS.N/A
Molecular Formula C₆H₉N₃C₆H₁₁Cl₂N₃Calculated
Molecular Weight 123.16 g/mol 196.08 g/mol [3]
Appearance Varies (Typically an oil or low-melting solid)Typically a crystalline solidGeneral Chemical Knowledge
Storage VariesStore in a dry, sealed container in a cool, well-ventilated place.[4][4]

Note: Data for the exact 5-yl isomer dihydrochloride may be limited. Properties are often inferred from the closely related 2-yl isomer and general principles of amine salts.

Health & Safety Considerations

Amine compounds and their hydrochloride salts require careful handling. While a specific safety data sheet (SDS) for this exact isomer may not be available, data from similar pyrimidine amines should guide laboratory practice.[5][6]

  • Hazard Profile: Harmful if swallowed or inhaled. Causes skin irritation and serious eye damage/irritation. May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5][7]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).[5][7]

    • Respiratory Protection: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

  • Handling:

    • Avoid all personal contact, including inhalation of dust.[5]

    • Wash hands thoroughly after handling.[6]

    • Ensure the work area is well-ventilated.[4][7]

    • Keep containers tightly closed when not in use.[4]

Solvent Selection & Solubility Rationale

The choice of solvent is critical for ensuring the compound is fully dissolved and remains stable for the duration of the experiment.

Causality of Solubility: The dihydrochloride salt form significantly increases the polarity of the molecule. The two protonated amine groups (one on the pyrimidine ring and one on the ethylamine side chain) readily form strong ion-dipole interactions with polar solvents like water. This makes aqueous buffers the primary choice for many biological applications.

Table 2: Recommended Solvents for Stock Solution Preparation

SolventExpected SolubilitySuitability & Rationale
Deionized Water High Primary Choice. The hydrochloride salt is designed for aqueous solubility. Ideal for most cell-free and biochemical assays.
Phosphate-Buffered Saline (PBS) High Biologically Relevant. Use for cell-based assays to maintain physiological pH and osmolarity. Verify no precipitation occurs.
Dimethyl Sulfoxide (DMSO) High Organic Stock. Useful for creating highly concentrated stocks (>10 mM) that can be diluted into aqueous media.[8] Note: The final DMSO concentration in assays should typically be <0.5% to avoid solvent toxicity.[2]
Ethanol (EtOH) Moderate to High Alternative Organic Stock. Can be used if DMSO is incompatible with the experimental system. May require gentle warming to fully dissolve.

Scientist's Note: Always perform a small-scale solubility test before preparing a large volume of stock solution. If a compound is only soluble in DMSO or DMF, and it precipitates upon dilution into an aqueous buffer, this indicates low aqueous solubility of the free base.[2][9] In such cases, lowering the final assay concentration or using a co-solvent may be necessary.

Protocol: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a validated method for preparing a 10 mL stock solution of this compound at a concentration of 10 mM.

Materials & Reagents
  • This compound (MW: 196.08 g/mol )

  • High-purity deionized water or PBS (pH 7.4)

  • Analytical balance (readable to 0.1 mg)

  • 15 mL conical tube

  • 10 mL volumetric flask (Class A)

  • Spatula and weigh boat/paper

  • Vortex mixer

  • Sterile 0.22 µm syringe filter (if for sterile applications)

  • Sterile microcentrifuge tubes for aliquots

Step-by-Step Methodology
  • Pre-Calculation:

    • Use the following formula to determine the required mass of the compound[10]:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 10 mL of a 10 mM solution:

      • Mass (mg) = (0.010 mol/L) × (0.010 L) × (196.08 g/mol ) × 1000

      • Mass (mg) = 19.61 mg

  • Compound Equilibration:

    • Before opening, allow the vial of the compound to equilibrate to room temperature for at least 15-20 minutes.

    • Causality: This prevents atmospheric moisture from condensing on the cold, potentially hygroscopic powder, which would lead to inaccurate weighing.

  • Weighing:

    • In a chemical fume hood, place a weigh boat on the analytical balance and tare it.

    • Carefully weigh out approximately 19.61 mg of this compound. Record the exact mass.

    • Transfer the weighed powder into a 15 mL conical tube.

  • Dissolution:

    • Add approximately 8 mL of the chosen solvent (e.g., deionized water) to the conical tube.

    • Cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be formed.

    • Pro-Tip: If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[2][11] Avoid excessive heat, which could degrade the compound.

  • Final Volume Adjustment:

    • Quantitatively transfer the dissolved solution into a 10 mL Class A volumetric flask.

    • Rinse the conical tube with a small amount (~1 mL) of the solvent and add the rinse to the volumetric flask. Repeat this step once more to ensure all of the compound is transferred.

    • Carefully add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Sterilization and Storage:

    • For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Dispense the stock solution into single-use, sterile microcentrifuge tubes (aliquots).

    • Causality: Aliquotting prevents contamination of the main stock and minimizes degradation from repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent, and date of preparation.

    • Store aliquots at -20°C or -80°C for long-term stability. A fresh stock is recommended for sensitive experiments.

Workflow Visualization

The following diagram illustrates the key steps in the stock solution preparation protocol.

Stock_Solution_Workflow cluster_prep Preparation cluster_sol Solubilization cluster_final Finalization start Start calc 1. Calculate Mass (19.61 mg for 10mL @ 10mM) start->calc weigh 2. Weigh Compound (In Fume Hood) calc->weigh dissolve 3. Dissolve in ~8mL Solvent (Vortex / Gentle Heat) weigh->dissolve qs 4. Q.S. to 10mL (in Volumetric Flask) dissolve->qs mix 5. Mix by Inversion qs->mix filter 6. Sterile Filter (0.22 µm) mix->filter aliquot 7. Aliquot filter->aliquot store 8. Store at -20°C / -80°C aliquot->store finish End store->finish

Caption: Workflow for preparing a sterile 10 mM stock solution.

Quality Control & Troubleshooting

A self-validating protocol includes checks to ensure quality and provides guidance for common issues.

  • Visual Inspection: The final solution should be clear and free of any visible particulates.

  • pH Measurement: An aqueous solution of a dihydrochloride salt will be acidic. Measure the pH of the final stock solution and record it. This is crucial if the stock will be added to a weakly buffered system, as it may alter the final pH of the experiment.

  • Record Keeping: Maintain a detailed log for each stock solution, including the lot number of the solid compound, the exact mass weighed, the final concentration, the date, and the preparer's initials.

Table 3: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve completely. Insufficient solvent volume; low solubility in the chosen solvent; compound has degraded or is impure.Add a small amount of additional solvent. Apply gentle heat (37°C) or sonication.[2] If the issue persists, consider trying a different solvent (e.g., DMSO).
Solution is cloudy or has a precipitate. Compound has exceeded its solubility limit; reaction with buffer components (e.g., phosphates); microbial contamination.Ensure calculations are correct. Try preparing a more dilute stock. Filter the solution. For sterile applications, ensure aseptic technique was used.
Precipitation occurs after adding stock to assay media. The compound's aqueous solubility is low, and it is "crashing out" of the organic solvent (e.g., DMSO).Lower the final concentration of the compound in the assay. Decrease the percentage of DMSO in the final well (keep below 0.5%).[2] Prepare an intermediate dilution of the stock in a co-solvent before the final dilution in aqueous media.
Inconsistent experimental results. Stock solution degraded; inaccurate concentration; contamination.Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles. Verify balance calibration. Re-calculate the required mass.

References

  • Safety Data Sheet: Pyrimidine 98%. (n.d.). Chemos GmbH & Co.KG. Retrieved February 15, 2026, from [Link]

  • Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (n.d.). Carl ROTH. Retrieved February 15, 2026, from [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. (n.d.). Universitas Gadjah Mada. Retrieved February 15, 2026, from [Link]

  • Preparation of Standard HCl Solution. (2023). University of Wisconsin-Madison Chemistry Department. Retrieved February 15, 2026, from [Link]

  • How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. (2024, December 6). Lab Manager. Retrieved February 15, 2026, from [Link]

  • How to Make a 1M HCl Solution (Hydrochloric acid). (2023, July 5). YouTube. Retrieved February 15, 2026, from [Link]

  • 2-Aminopyrimidine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • 2-(Pyrimidin-2-yl)ethan-1-amine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Solubility of drugs in ethanol and dmso. (2021, December 21). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (n.d.). Google Patents.

Sources

Application Notes & Protocols: A Guide to the Synthesis of Kinase Inhibitors Utilizing the 2-(Pyrimidin-5-yl)ethan-1-amine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets. The pyrimidine core is a privileged structure in medicinal chemistry, forming the backbone of many FDA-approved kinase inhibitors.[2][3][4] Its strategic value stems from its structural resemblance to the purine ring of Adenosine Triphosphate (ATP), enabling it to form key hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket.[2][5]

This guide focuses on a specific, highly versatile scaffold: 2-(pyrimidin-5-yl)ethan-1-amine . The pyrimidine ring serves as the "anchor," securing the molecule in the kinase hinge region, while the ethylamine linker provides a flexible vector for chemical exploration. By attaching various functional groups to the terminal amine, researchers can probe different regions of the ATP-binding site, systematically optimizing potency, selectivity, and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) analysis, is fundamental to modern drug discovery.[6]

Design Rationale and Synthetic Strategy

The core hypothesis is that the 2-(pyrimidin-5-yl)ethan-1-amine scaffold positions an amide linkage in a region of the kinase active site that is amenable to substitution, allowing for the generation of large, diverse chemical libraries. Our synthetic strategy is therefore bifurcated:

  • Synthesis of the Core Scaffold: An efficient and scalable synthesis of the key 2-(pyrimidin-5-yl)ethan-1-amine intermediate.

  • Library Diversification: Parallel amide coupling of the core scaffold with a diverse set of carboxylic acids to generate a library of final compounds for biological screening.

The overall workflow is designed to be modular, allowing for rapid iteration and optimization.

G cluster_0 Part 1: Core Scaffold Synthesis cluster_1 Part 2: Library Diversification Start Commercially Available Pyrimidine-5-carbaldehyde Step1 Step 1: Henry Reaction (Nitromethane, Base) Start->Step1 Intermediate1 Intermediate: (E)-5-(2-nitrovinyl)pyrimidine Step1->Intermediate1 Step2 Step 2: Reduction (e.g., LiAlH4 or H2/Pd-C) Intermediate1->Step2 CoreScaffold Core Scaffold: 2-(pyrimidin-5-yl)ethan-1-amine Step2->CoreScaffold Step3 Step 3: Amide Coupling (e.g., HATU, EDC/HOBt) CoreScaffold->Step3 Key Intermediate CarboxylicAcids Diverse Carboxylic Acids (R-COOH) CarboxylicAcids->Step3 Library Final Inhibitor Library (Diverse R-groups) BiologicalScreening Biological Screening (Kinase Assays, Cell Viability) Library->BiologicalScreening SAR Analysis

Caption: High-level workflow for kinase inhibitor synthesis.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints for characterization to ensure the integrity of intermediates and final products.

Protocol 1: Synthesis of the Core Scaffold: 2-(pyrimidin-5-yl)ethan-1-amine

This two-step protocol starts from commercially available pyrimidine-5-carbaldehyde.

Step 1: Henry Reaction to form (E)-5-(2-nitrovinyl)pyrimidine

  • Rationale: The Henry (nitroaldol) reaction is a classic C-C bond-forming reaction that efficiently converts an aldehyde to a nitroalkene. This intermediate is an excellent precursor for the target amine.

  • Procedure:

    • To a solution of pyrimidine-5-carbaldehyde (1.0 eq) in nitromethane (10.0 eq), add ammonium acetate (1.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. A yellow precipitate should form.

    • Filter the solid precipitate and wash with cold ethanol to yield (E)-5-(2-nitrovinyl)pyrimidine.

    • Characterization: Confirm the structure using ¹H NMR and Mass Spectrometry (MS). The presence of vinyl protons and the correct molecular ion peak are key validation points.

Step 2: Reduction to form 2-(pyrimidin-5-yl)ethan-1-amine

  • Rationale: The nitro group is a versatile functional group that can be readily reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Caution is required as LiAlH₄ reacts violently with water.

  • Procedure:

    • Under an inert atmosphere (Argon or Nitrogen), suspend LiAlH₄ (4.0 eq) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of (E)-5-(2-nitrovinyl)pyrimidine (1.0 eq) in anhydrous THF dropwise. (Exothermic reaction!)

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or LC-MS until the starting material is consumed.

    • Carefully quench the reaction by the sequential dropwise addition of water (relative to LiAlH₄: 1 volume), 15% aqueous NaOH (1 volume), and then water again (3 volumes). This procedure (Fieser workup) is crucial for safety and for generating a granular precipitate that is easy to filter.

    • Stir the resulting mixture for 1 hour, then filter through a pad of Celite®.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-(pyrimidin-5-yl)ethan-1-amine. This product can often be used in the next step without further purification.

    • Characterization: Confirm structure by ¹H NMR and MS. The disappearance of the vinyl protons and nitro group signals and the appearance of signals corresponding to the ethylamine chain are key.

Protocol 2: Library Synthesis via Parallel Amide Coupling
  • Rationale: Amide bond formation is the most frequently used reaction in medicinal chemistry.[7][8] The choice of coupling reagent is critical for success, especially when dealing with diverse or challenging substrates.[9] For parallel synthesis, a robust and high-yielding method is required. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice due to its high efficiency and low rate of racemization.[8]

  • Procedure (Example for a single reaction, adaptable to 96-well plate format):

    • In a reaction vial, dissolve the desired carboxylic acid (1.2 eq) in N,N-Dimethylformamide (DMF).

    • Add HATU (1.2 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir for 10 minutes at room temperature to pre-activate the carboxylic acid.

    • Add a solution of 2-(pyrimidin-5-yl)ethan-1-amine (1.0 eq) in DMF.

    • Stir the reaction at room temperature for 4-12 hours. Monitor completion by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product should be purified by flash column chromatography on silica gel or by preparative HPLC to yield the final, pure kinase inhibitor.

Protocol 3: Final Product Characterization
  • Trustworthiness: Every final compound must be rigorously characterized to ensure its identity and purity, which is essential for reliable biological data.

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

    • HPLC: To determine purity, which should typically be >95% for biological testing.

Data Presentation and SAR Analysis

To illustrate the application of this workflow, a representative dataset for a hypothetical series of inhibitors targeting Epidermal Growth Factor Receptor (EGFR) is presented below. EGFR is a well-validated cancer target often inhibited by pyrimidine-based drugs.[10]

Compound IDR-Group (from Carboxylic Acid)StructureYield (%)Purity (%)EGFR IC₅₀ (nM)
KI-01 Phenyl75>98850
KI-02 4-Fluorophenyl72>99420
KI-03 3-Chlorophenyl68>97150
KI-04 4-Methoxyphenyl78>99>1000
KI-05 Naphthyl55>9655

Analysis of Structure-Activity Relationships (SAR):

  • Basic Phenyl Ring (KI-01): Serves as a baseline for activity.

  • Electron-Withdrawing Groups (KI-02, KI-03): The addition of small, electron-withdrawing halogens at the para and meta positions significantly improves potency. This suggests a potential halogen bonding interaction or favorable electronic properties in the binding pocket. The meta-chloro substitution (KI-03) is particularly effective.

  • Electron-Donating Group (KI-04): The bulky, electron-donating methoxy group at the para position is detrimental to activity, likely due to steric hindrance or an unfavorable electronic interaction.

  • Extended Aromatic System (KI-05): Incorporating a larger hydrophobic naphthyl group leads to a substantial increase in potency. This strongly indicates the presence of a large, accessible hydrophobic pocket in the solvent-exposed region of the EGFR active site.

Biological Context and Mechanism of Action

The synthesized compounds are designed to act as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.

G cluster_pathway Kinase Signaling Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor 1. Binding & Dimerization Substrate Downstream Substrate Receptor->Substrate 2. Kinase Activity ATP ATP ATP->Receptor PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate 3. Phosphorylation CellResponse Cellular Response (Proliferation, Survival) PhosphoSubstrate->CellResponse 4. Signal Propagation Inhibitor 2-(pyrimidin-5-yl)ethan-1-amine Based Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Caption: Mechanism of action for an ATP-competitive kinase inhibitor.

Conclusion and Future Perspectives

The 2-(pyrimidin-5-yl)ethan-1-amine scaffold provides a robust and versatile platform for the synthesis of novel kinase inhibitors. The straightforward synthetic protocols allow for the rapid generation of compound libraries, enabling a thorough exploration of the structure-activity landscape. Future work should focus on optimizing the lead compounds identified from SAR studies to improve their pharmacokinetic properties, such as solubility and metabolic stability, which are critical for advancing a compound toward clinical development.

References

  • Benchchem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
  • Song, M., Elkamhawy, A., Noh, W., et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). ResearchGate.
  • Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Dongguk University.
  • Luo, J., et al. (2015). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. PubMed.
  • Shinde, G., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • S. K. K., & K, Y. K. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers.
  • Al-Ostoot, F. H., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC.
  • Smaill, J. B., et al. (n.d.). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
  • Shinde, G., et al. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate.
  • Chi, Y. H., et al. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 4- Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery.
  • Donadoni, C., et al. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. PubMed.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
  • Shaikh, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Sharma, V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Chi, Y. H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
  • Singh, P., et al. (2007). Syntheses and anti-cancer activities of 2-[1-(indol-3-yl-/pyrimidin-5-yl-/pyridine-2-yl-/quinolin-2-yl)-but-3-enylamino]-2-phenyl-ethanols. PubMed.
  • Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed.
  • Gampala, S., et al. (2013). Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. ACS Publications.
  • Unknown. (2016). Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. ResearchGate.
  • Unknown. (n.d.). Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing.

Sources

Handling and storage requirements for 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the safe handling, storage, and use of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride. The protocols and recommendations herein are grounded in established principles of chemical safety and laboratory practice, designed to ensure both the integrity of the compound and the safety of the user.

Compound Overview and Physicochemical Properties

This compound is a pyrimidine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, featuring a primary amine and a pyrimidine ring, makes it a key intermediate for the synthesis of a variety of biologically active molecules. The dihydrochloride salt form generally confers greater stability and water solubility compared to the free base.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99357-24-1
Molecular Formula C₆H₁₁Cl₂N₃
Molecular Weight 196.08 g/mol
Appearance Assumed to be a solid, crystalline powder.General knowledge of amine salts.
pKa Not publicly available. The presence of two basic nitrogen atoms (the ethanamine and one of the pyrimidine nitrogens) suggests there will be two pKa values.Inferred from chemical structure.
Solubility Expected to be soluble in water. Solubility in organic solvents like DMSO and ethanol may vary.[1]General knowledge of amine salts.

Safety, Handling, and Storage

2.1. Hazard Identification

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the SDS for a structurally similar compound, (1S)-1-(2-methylpyrimidin-5-yl)ethan-1-amine hydrochloride, the following hazards should be anticipated:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation. [2]

2.2. Personal Protective Equipment (PPE)

Due to the potential hazards, the following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contaminated.[2]

  • Respiratory Protection: In case of inadequate ventilation or when handling large quantities that may generate dust, use a NIOSH-approved respirator.[2]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.[2]

2.3. Handling Procedures

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][4]

  • Avoid generating dust. Use appropriate tools for handling solids.

  • Wash hands thoroughly after handling.[2]

  • Ensure an eyewash station and safety shower are readily accessible.

2.4. Storage

This compound is likely to be hygroscopic, meaning it can absorb moisture from the air.[5] Proper storage is crucial to maintain its integrity.

  • Container: Store in a tightly sealed container.[5][6]

  • Environment: Keep in a cool, dry, and well-ventilated place, away from incompatible substances.[3][4][6] Consider using a desiccator for long-term storage.[5]

  • Light: While not explicitly stated, it is good practice to store chemical intermediates protected from light.

G cluster_storage Storage Protocol cluster_handling Handling Workflow storage_container Tightly Sealed Container desiccator Desiccator (Recommended) storage_container->desiccator Place inside storage_location Cool, Dry, Well-Ventilated Area desiccator->storage_location Store in ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in Fume Hood ppe->fume_hood weighing Weigh Compound Quickly fume_hood->weighing dissolving Dissolve in Solvent weighing->dissolving cleanup Clean Spill Immediately dissolving->cleanup If spill occurs

Safe Handling and Storage Workflow.

Protocols for Stock Solution Preparation

The dihydrochloride salt form means the compound is acidic in solution. For many biological and chemical applications, it is necessary to prepare a solution of the free amine, which requires neutralization of the hydrochloride moieties.

3.1. Materials and Equipment

  • This compound

  • Desired solvent (e.g., ultrapure water, DMSO, ethanol)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

  • pH meter (calibrated)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution (for back-titration if needed)

3.2. General Protocol for Preparing a Stock Solution

To minimize the effects of hygroscopicity and weighing errors, it is recommended to prepare a concentrated stock solution from the entire vial of the compound, if feasible.

  • Calculate the required mass: Determine the mass of the compound needed for your desired concentration and volume.[7][8][9]

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Weigh the compound: In a fume hood, accurately weigh the calculated mass of this compound.

  • Dissolve the compound:

    • Place the weighed compound into a volumetric flask.

    • Add approximately 70-80% of the final volume of the desired solvent.

    • Stir the solution until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but be cautious about potential degradation.[10]

3.3. pH Adjustment to Obtain the Free Amine

Since the pKa values for this compound are unknown, an empirical pH adjustment using a pH meter is the most reliable method. For many biological assays, a final pH of 7.2-7.4 is desired.[11][12]

  • Calibrate the pH meter: Ensure your pH meter is properly calibrated with standard buffers.

  • Monitor the initial pH: Place the calibrated pH electrode into the dissolved compound solution and record the initial acidic pH.

  • Neutralization: Slowly add 0.1 M NaOH dropwise while continuously stirring and monitoring the pH.

  • Target pH: Continue adding NaOH until the desired pH is reached. Be cautious as the pH may change rapidly near the equivalence points.

  • Final Volume: Once the target pH is stable, add the solvent to reach the final desired volume in the volumetric flask.

  • Storage: Store the stock solution in a tightly sealed container. For aqueous solutions, sterile filtration and storage at 4°C or -20°C is recommended to prevent microbial growth and degradation.[13]

G cluster_neutralization Neutralization of Dihydrochloride Salt compound R-NH₃⁺Cl⁻ (in solution) product R-NH₂ (Free Amine) + 2 NaCl + 2 H₂O compound->product + base 2 NaOH base->product +

Sources

Application Note: Peptide Coupling Strategies for 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

[1][2]

Introduction & Chemical Context

2-(pyrimidin-5-yl)ethan-1-amine is a critical fragment in medicinal chemistry, often serving as a "warhead" linker or a solubility-enhancing motif in kinase inhibitors and GPCR ligands.[1][2] The pyrimidine ring functions as a bioisostere for phenyl or pyridine rings, offering distinct hydrogen-bonding capabilities (acceptor N1/N3) and metabolic stability profiles.[2]

However, this building block is typically supplied as a dihydrochloride salt (.2HCl) .[2] This salt form introduces two primary challenges:

  • The "Base Burden": The molecule contains two equivalents of HCl that must be neutralized before the primary amine is nucleophilic. Insufficient base is the #1 cause of failure in these couplings.

  • Solubility Mismatch: The highly polar salt resists dissolution in non-polar organic solvents (DCM, EtOAc) often used for acid activation, necessitating the use of polar aprotic solvents (DMF, DMSO) or biphasic systems.

Chemical Profile
PropertyDescriptionImplication for Coupling
Structure Pyrimidine-5-yl tethered to ethylamineThe amine is chemically "remote" from the ring, behaving like a standard primary alkyl amine (pKa ~10).[1][2][3]
Salt Form Dihydrochloride (.2HCl)CRITICAL: Requires ≥ 2.0 equivalents of base just to neutralize the salt.
Nucleophilicity High (once free)Rapid reaction expected; risk of over-acylation or guanidinylation if reagents are not managed.[2]
Solubility Water soluble, DMF solublePoor solubility in DCM/THF until neutralized.

Reagent Selection Matrix

The choice of coupling reagent depends on the scale, the steric hindrance of the carboxylic acid partner, and the stage of development.

Decision Tree: Selecting the Right System

CouplingSelectionStartStart: Select Coupling StrategyScaleWhat is the Reaction Scale?Start->ScaleDiscoveryDiscovery (< 100 mg)Priority: Success RateScale->DiscoverySmall ScaleProcessProcess (> 1 g)Priority: Cost/WorkupScale->ProcessLarge ScaleHindranceIs the Carboxylic AcidSterically Hindered?Discovery->HindranceSolubilityIs Product Water Soluble?Process->SolubilityHATUSystem A: HATU / DIPEA(High Yield, Fast)Hindrance->HATUYes (e.g., Aib, N-Me)EDCSystem C: EDC / HOBt(Standard, Low Cost)Hindrance->EDCNo (Standard AA)T3PSystem B: T3P / Pyridine(Green, Easy Workup)Solubility->T3PNo (Precipitates)MixedMixed Anhydride (IBCF)(Strict Temp Control)Solubility->MixedYes

Figure 1: Decision matrix for selecting the optimal coupling reagent based on scale and substrate properties.[1][2]

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

Best for: Small scale (mg to g), valuable intermediates, or hindered carboxylic acids.[2] Mechanism: HATU generates a highly reactive aza-benzotriazole ester (OAt-ester).[1][2] The "neighboring group effect" of the pyridine nitrogen in the HATU structure accelerates the amine attack.

Reagents
  • Acid: Carboxylic acid partner (1.0 equiv).[2]

  • Amine: 2-(pyrimidin-5-yl)ethan-1-amine .2HCl (1.0 - 1.2 equiv).[1][2]

  • Reagent: HATU (1.0 - 1.1 equiv).[1][2]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv ).[1][2]

  • Solvent: Anhydrous DMF (Dimethylformamide).[2]

Step-by-Step Procedure
  • Preparation of Amine Solution (The "Neutralization" Step):

    • In a vial, suspend the Amine.2HCl salt in DMF (concentration ~0.2 M).

    • Add 2.0 equivalents of DIPEA.

    • Observation: The suspension should clear as the amine hydrochloride is neutralized and the free amine dissolves. If it remains cloudy, sonicate briefly.[2]

    • Why: Pre-neutralizing ensures the amine is available immediately upon addition to the activated acid, preventing "salt clumping."

  • Activation of Carboxylic Acid:

    • In a separate reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) in DMF.

    • Add HATU (1.05 equiv).[2]

    • Add 1.0 equivalent of DIPEA.

    • Stir at Room Temperature (RT) for 2-5 minutes.

    • Note: The solution typically turns yellow/orange. Do not wait longer than 10 minutes to avoid racemization or rearrangement.

  • Coupling:

    • Add the Neutralized Amine Solution (from Step 1) to the Activated Acid Solution (from Step 2).[2]

    • Add the remaining DIPEA (0.5 - 1.0 equiv) to ensure pH > 8.[2]

    • Stir at RT for 1–2 hours.

  • Monitoring:

    • Check via LC-MS.[1][2] Look for the product mass [M+H]+.

    • Troubleshooting: If you see a mass corresponding to [Amine + 99], this is the guanidine byproduct (reaction of amine with HATU).[2] This occurs if the acid activation was slow or incomplete.

  • Workup:

    • Dilute with EtOAc (ethyl acetate).[2]

    • Wash 3x with 5% LiCl solution (removes DMF), 1x with sat.[2] NaHCO3, 1x with Brine.[2]

    • Dry over Na2SO4, filter, and concentrate.

Protocol B: T3P® (Propylphosphonic Anhydride) Coupling (Scale-Up)[1][2]

Best for: Large scale (>1g), avoiding toxic byproducts, easy aqueous workup.[2] Mechanism: T3P acts as a dehydrating agent, forming a mixed anhydride. It is unique because it requires no pre-activation time and works best when all components are mixed together.

Reagents
  • Acid: Carboxylic acid partner (1.0 equiv).[2]

  • Amine: 2-(pyrimidin-5-yl)ethan-1-amine .2HCl (1.1 equiv).[1][2]

  • Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv).[1][2]

  • Base: DIPEA (4.0 - 5.0 equiv) OR Pyridine (5.0 equiv).[1][2]

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.[1] (DMF if solubility is an issue).

Step-by-Step Procedure
  • The "All-in-One" Mix:

    • Charge the reactor/flask with the Carboxylic Acid and the Amine.2HCl salt.

    • Add the solvent (EtOAc is preferred for T3P as it allows direct aqueous wash).[2]

    • Note: The mixture will likely be a slurry at this point.

  • Base Addition:

    • Cool the mixture to 0°C (ice bath).

    • Add the Base (DIPEA, 4-5 equiv) dropwise.[2]

    • Critical: The reaction is exothermic. The base must neutralize the 2HCl and drive the coupling. Ensure the mixture becomes homogenous or a fine suspension.

  • T3P Addition:

    • Add T3P solution dropwise to the cold mixture.

    • Allow the reaction to warm to RT and stir for 2–12 hours.

  • Workup (The "T3P Advantage"):

    • T3P byproducts are water-soluble.[1][2][4]

    • Add water directly to the reaction mixture.

    • Separate layers.[2] Wash organic layer with 0.5M HCl (removes excess amine/pyridine), sat.[2] NaHCO3 (removes excess acid), and brine.[2]

    • Concentrate.

Critical Process Parameters & Troubleshooting

The Stoichiometry of Base

The most common failure mode is under-estimating the base required for the dihydrochloride salt.[2]

ComponentBase RequirementReason
Amine.2HCl2.0 eq Neutralize 2x HCl to release free amine.[1][2]
Reaction1.0 eq Absorb the proton generated during amide bond formation.
Buffer/Safety0.5 - 1.0 eq Maintain basic pH to prevent protonation of the amine.[2]
TOTAL ~3.5 - 4.0 eq Do not use less.
Experimental Workflow Visualization

Workflowcluster_0Vessel A: Acid Activationcluster_1Vessel B: Salt BreakAcidCarboxylic AcidActivatedActivated Ester(OAt-Ester)Acid->Activated+ HATU/BaseHATUHATUBase1Base (1 eq)ProductFinal Amide ProductActivated->ProductCouplingSaltAmine . 2HClFreeAmineFree Amine(R-NH2)Salt->FreeAmineNeutralizationBase2Base (2 eq)FreeAmine->ProductNucleophilic Attack

Figure 2: Parallel workflow for HATU coupling prevents guanidinylation and ensures complete salt neutralization.[2]

Troubleshooting Table
IssueProbable CauseSolution
No Reaction pH too low (Amine protonated)Check pH on wet paper.[1][2] It must be >8. Add more DIPEA.
Guanidine Byproduct (+99 mass) Amine attacked HATU, not AcidPre-activate Acid for 5 mins before adding Amine.[2] Do not mix HATU and Amine without Acid.[2]
Precipitation Salt insolubilitySwitch solvent to DMF or NMP.[2] Use "Salt Break" step (Protocol A, Step 1).[2]
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous (Dry DMF).

References

  • Bachem. (2024).[2] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes.[2] Link

  • Carpino, L. A. (1993).[2][5] 1-Hydroxy-7-azabenzotriazole.[1][2][5] An efficient peptide coupling additive.[2][5] Journal of the American Chemical Society. Link[2]

  • Dunetz, J. R., et al. (2011).[2] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][2][6] Organic Letters, 13(19), 5048–5051.[2] Link[2]

  • Sigma-Aldrich. (2024).[1][2] Peptide Coupling Reagents Guide.[2] MilliporeSigma Technical Library.[2] Link

  • BenchChem. (2025).[2][7] Application Notes and Protocols for Peptide Coupling Reactions.[2][7] BenchChem Technical Support.[2][7] Link[2]

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(pyrimidin-5-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-005 Topic: Removal of unreacted 2-(pyrimidin-5-yl)ethan-1-amine (PyEA) from final synthetic products.[1] Assigned Specialist: Senior Application Scientist, Separation Technologies.

Executive Summary & Chemical Profile

The Challenge: 2-(pyrimidin-5-yl)ethan-1-amine (PyEA) presents a dual purification challenge. It possesses a highly polar, basic primary amine tail (


) attached to a polar, electron-deficient pyrimidine ring. This combination often leads to:
  • Co-elution: It "streaks" across standard silica gel, contaminating fractions.

  • Solubility Issues: It acts as a "polar grease," making crystallization difficult.

  • Reactivity: As a primary amine, it effectively competes for binding sites on acidic stationary phases.

Compound Profile:

Property Value (Approx.) Implication for Purification
LogP 0.8 – 1.1 High water solubility; poor retention on C18 without modification.

| Amine


  | ~10.5 | Protonated at neutral pH; requires high pH to elute on silica. |
| Pyrimidine 

| ~1.3 | Ring nitrogens are weakly basic; negligible effect on extraction compared to the tail. | | Nucleophilicity | High (Primary) | susceptible to electrophilic scavengers.[1] |

Triage: The Purification Decision Matrix

Before selecting a protocol, you must categorize your Final Product . The chemical nature of your product dictates the separation strategy.

purification_decision Start Start: Analyze Final Product IsProductBasic Is the Product Basic? (e.g., 2°/3° Amine, Pyridine) Start->IsProductBasic NeutralProduct Product is Neutral/Acidic (Amide, Urea, Ester) IsProductBasic->NeutralProduct No BasicProduct Product is Basic IsProductBasic->BasicProduct Yes AcidWash Protocol A: Acidic Aqueous Wash NeutralProduct->AcidWash IsProductPrimary Is Product a 1° Amine? BasicProduct->IsProductPrimary Scavenger Protocol B: Electrophilic Scavenger Resin (Isocyanate/Aldehyde) IsProductPrimary->Scavenger No (Product is 2°/3°) Chromatography Protocol C: Amine-Functionalized Silica or Modified C18 IsProductPrimary->Chromatography Yes (Difficult Separation)

Figure 1: Decision matrix for selecting the optimal purification workflow based on product basicity.

Protocol A: Acid-Base Extraction (The "Sledgehammer")

Applicability: Use only if your product is Neutral (Amide, Urea, Sulfonamide) or Acidic .[1] Mechanism: Exploits the


 between the basic PyEA (

) and your non-basic product.
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

    • Avoid: Diethyl ether (PyEA may precipitate as a salt and float at the interface).

  • Acid Wash: Wash the organic phase 3x with 1M HCl or 10% Citric Acid .

    • Chemistry: PyEA is protonated to the ammonium salt (

      
      ), which partitions instantly into the aqueous phase.[1]
      
    • Tip: If your product is acid-sensitive (e.g., contains an acetal), use a buffered solution at pH 4-5 (Citrate buffer). This is low enough to protonate PyEA but mild enough for labile groups.

  • Validation: Spot the organic layer on a TLC plate. Stain with Ninhydrin .[3]

    • Result: PyEA stains distinctively red/purple. If the organic layer shows no spot, the amine is gone.

  • Recovery: Dry the organic layer over

    
    , filter, and concentrate.
    

Protocol B: Solid-Supported Scavenging (The "Sniper")

Applicability: Best when your product is a Secondary (2°) or Tertiary (3°) amine.[1] Mechanism: Chemoselective capture. Isocyanate resins react rapidly with unhindered primary amines (PyEA) to form insoluble ureas, leaving hindered secondary or tertiary amines in solution [1].[1]

Recommended Reagents
  • Resin: Polystyrene-supported Isocyanate (PS-NCO) or Benzaldehyde (PS-CHO).[1]

  • Loading: Typically 1.0 – 1.5 mmol/g.

Workflow
  • Stoichiometry Calculation: Determine the molar amount of residual PyEA using HPLC or NMR integration.

  • Resin Addition: Add 3 to 4 equivalents of PS-NCO resin relative to the residual PyEA.

    • Solvent: DCM or THF (Resin requires swelling to expose active sites).

  • Incubation: Shake gently at room temperature.

    • Time: 1–4 hours.

    • Monitoring: Check supernatant by TLC (Ninhydrin stain) every hour.

  • Filtration: Filter the mixture through a fritted syringe or Buchner funnel.

  • Wash: Rinse the resin cake with DCM to recover any physically adsorbed product.

  • Result: The filtrate contains your product; the PyEA is covalently bound to the discarded beads.

scavenger_mechanism Resin PS-NCO Resin (Solid Support) Reaction Mixing in DCM (1-4 Hours) Resin->Reaction Impurity PyEA Impurity (Primary Amine) Impurity->Reaction Product Target Product (Secondary Amine) Product->Reaction No Reaction BeadWaste Resin-Urea Complex (Trapped Impurity) Reaction->BeadWaste Filtration Filtrate Pure Product (In Solution) Reaction->Filtrate Filtration

Figure 2: Chemoselective removal of PyEA using isocyanate scavenger resin.

Protocol C: Chromatographic Resolution

Applicability: When extraction and scavenging are impossible (e.g., product is also a primary amine or highly polar).

Option 1: Amine-Functionalized Silica (Best for Normal Phase)

Standard silica is acidic (


). Basic PyEA binds to silanols, causing tailing.[4]
  • Solution: Use KP-NH (Amine-functionalized) silica cartridges [2].[5][6]

  • Benefit: The surface is already basic. You can use simple Hexane/Ethyl Acetate gradients without adding modifiers like triethylamine.

  • Elution Order: On KP-NH, PyEA will elute cleanly without streaking.

Option 2: Modified Mobile Phases (Standard Silica)

If you must use standard silica, you must block the silanols.[1]

  • Modifier: Add 1% Triethylamine (TEA) or 1-2% Ammonia (7N in MeOH) to your mobile phase.[1]

  • Solvent System: DCM : MeOH :

    
     (90:10:1) is effective for moving polar pyrimidines off the baseline.
    
Option 3: Reverse Phase (C18)

PyEA is too polar for standard acidic C18 gradients (it elutes in the void volume).[1]

  • High pH Strategy: Use a Bicarbonate buffer (pH 10) or Ammonium Hydroxide in the aqueous mobile phase.

    • Why: At pH 10, PyEA is neutral (unprotonated). Its hydrophobicity increases, allowing retention and separation on the C18 column [3].

Troubleshooting FAQ

Q: I tried acid extraction, but my product precipitated.

  • Cause: Your product might be forming an insoluble salt with the acid.

  • Fix: Switch to Protocol B (Scavenger Resin). Alternatively, use a milder acid (Acetic acid) and keep the volume high to maintain solubility.

Q: The scavenger resin didn't remove all the PyEA after 4 hours.

  • Cause: Old resin (hydrolyzed isocyanates) or insufficient swelling.

  • Fix: Ensure the solvent is DCM or THF (not Methanol/Ethanol, which react with the resin). Add 1 additional equivalent of resin and heat gently to 35°C.

Q: On the column, PyEA co-elutes with my product despite using TEA.

  • Cause: Similar polarity.[2]

  • Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) mode. HILIC separates based on polarity in a way that is orthogonal to C18. PyEA will be strongly retained, likely separating from a less polar product.

References

  • Biotage. (2025).[7] Strategies for the Removal of Impurities using Isolute Scavengers. Retrieved from

  • Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from

  • Santai Science. (2025). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.[4][8] Retrieved from

  • PubChem. (2025).[9] 2-(pyrimidin-5-yl)ethan-1-amine Compound Summary. Retrieved from

Sources

Technical Support Center: Navigating Reactions with Pyrimidine Ethylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing solutions for researchers, scientists, and drug development professionals working with pyrimidine ethylamine salts. This guide is structured to address specific, common challenges encountered during synthesis, offering in-depth explanations and actionable protocols to help you minimize side reactions and optimize your outcomes.

Introduction

Pyrimidine ethylamine salts are valuable building blocks in medicinal chemistry and materials science. The presence of a nucleophilic primary amine (the ethylamine side chain) and an electron-deficient pyrimidine ring presents a unique set of synthetic challenges. This guide provides a troubleshooting framework in a direct question-and-answer format to address the most frequent issues, from low conversion rates to the formation of complex byproduct mixtures.

Section 1: Issues of Reactivity and Conversion

Question 1: I am attempting to use a pyrimidine ethylamine hydrochloride salt as a nucleophile in an acylation/alkylation reaction, but I am seeing very low to no conversion of my starting material. What is the likely cause?

Answer: This is a very common issue that stems from the acidic nature of the hydrochloride salt. The primary amine on the ethylamine side chain is protonated, forming an ammonium salt. In this state, the nitrogen's lone pair of electrons is unavailable for nucleophilic attack, rendering the molecule unreactive towards electrophiles like acyl chlorides or alkyl halides.

Causality: For the amine to function as a nucleophile, it must be in its free base form. The addition of a suitable base is required to deprotonate the ammonium salt in situ, liberating the nucleophilic primary amine.

Mitigation Strategies:

  • Stoichiometric Base Addition: The most straightforward solution is to add at least one equivalent of a non-nucleophilic base to neutralize the hydrochloride salt.

  • Choice of Base is Critical: The base should be strong enough to deprotonate the ammonium salt but should not introduce competing side reactions.

Table 1: Selection of Bases for Neutralization

BasepKa of Conjugate AcidRecommended Use Cases & Comments
Triethylamine (TEA)~10.7A common, cost-effective choice for many reactions. Can be used in slight excess (1.1-1.2 eq).
Diisopropylethylamine (DIPEA or Hünig's base)~11Sterically hindered, making it non-nucleophilic. Ideal for sensitive substrates where TEA might cause side reactions.
Potassium Carbonate (K₂CO₃)~10.3 (pKa of HCO₃⁻)A solid inorganic base, useful in polar aprofotic solvents like DMF or acetonitrile. Can be easily filtered off.
Sodium Bicarbonate (NaHCO₃)~10.3 (pKa of H₂CO₃)A milder inorganic base, suitable for acid-sensitive substrates. May require longer reaction times.

Experimental Protocol: General Procedure for Acylation

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the pyrimidine ethylamine hydrochloride salt (1.0 eq).

  • Solvent: Add an appropriate anhydrous solvent (e.g., Dichloromethane, THF, or Acetonitrile).

  • Base Addition: Add the selected non-nucleophilic base (e.g., Triethylamine, 1.1 eq) and stir the suspension for 15-30 minutes at room temperature.

  • Electrophile Addition: Slowly add the acyl chloride or alkyl halide (1.0-1.2 eq) to the reaction mixture, maintaining the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction can be quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Diagram 1: In-Situ Free-Basing of Pyrimidine Ethylamine HCl

G cluster_0 Reaction Flask Start Pyrimidine-CH2CH2-NH3+ Cl- (Unreactive Salt Form) Base + Base (e.g., TEA) - Base-H+ Cl- Start->Base Intermediate Pyrimidine-CH2CH2-NH2 (Reactive Free Base) Base->Intermediate Electrophile + Electrophile (R-X) Intermediate->Electrophile Product Desired Product (e.g., Acylated/Alkylated) Electrophile->Product

Caption: Workflow for activating the pyrimidine ethylamine salt.

Section 2: Controlling Selectivity and Byproduct Formation

Question 2: My reaction is working, but I am getting a mixture of mono- and di-alkylated products on the ethylamine side chain. How can I improve the selectivity for mono-alkylation?

Answer: The formation of di-alkylated and even tri-alkylated (quaternary salt) byproducts is a classic challenge when working with primary amines. The mono-alkylated product is also a nucleophile (now a secondary amine) and can compete with the starting material for the remaining alkylating agent.

Causality: The relative rates of the first and second alkylation determine the product distribution. If the secondary amine product is as reactive or more reactive than the starting primary amine, a mixture is often unavoidable under standard conditions.

Mitigation Strategies:

  • Control Stoichiometry: Use a significant excess of the pyrimidine ethylamine salt relative to the alkylating agent. This increases the statistical probability that the electrophile will react with the more abundant starting material. A ratio of 3:1 or higher (amine:alkylating agent) is a good starting point.

  • Slow Addition of Electrophile: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, favoring reaction with the most abundant nucleophile (the starting amine).

  • Use of Protecting Groups: For critical applications where selectivity is paramount, consider temporarily protecting the primary amine. After the desired reaction on another part of the molecule is complete, the protecting group can be removed.[1][2]

Table 2: Common Amine Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection Conditions
tert-ButoxycarbonylBocBoc₂O, base (e.g., TEA, NaOH)Strong acid (e.g., TFA, HCl)
CarboxybenzylCbzCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)
AcetylAcAc₂O or AcCl, baseAcidic or basic hydrolysis

Diagram 2: Competing Alkylation Pathways

G Start Pyrimidine-NH2 (Primary Amine) reagent1 + R-X Mono Pyrimidine-NHR (Secondary Amine) reagent2 + R-X Di Pyrimidine-NR2 (Tertiary Amine) reagent3 + R-X Quat Pyrimidine-NR3+ X- (Quaternary Salt) reagent1->Mono Desired Reaction reagent2->Di Side Reaction 1 reagent3->Quat Side Reaction 2

Caption: Sequential alkylation leading to byproducts.

Section 3: Addressing Reactions on the Pyrimidine Ring

Question 3: I am observing a byproduct that appears to be the result of solvolysis (e.g., a hydroxypyrimidine or alkoxypyrimidine derivative). How can I prevent this?

Answer: The pyrimidine ring, especially when substituted with electron-withdrawing groups, is susceptible to Nucleophilic Aromatic Substitution (SNAr). If your reaction is run in a nucleophilic solvent like water or an alcohol, this solvent can act as a nucleophile, displacing a leaving group on the pyrimidine ring.[3]

Causality: Protic solvents can act as nucleophiles, particularly at elevated temperatures or in the presence of acid or base catalysts, leading to the formation of undesired solvolysis products.

Mitigation Strategies:

  • Strict Anhydrous Conditions: This is the most critical factor. Ensure all reagents and solvents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Dry glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).[3]

  • Solvent Choice: Switch to a non-protic solvent such as Dichloromethane (DCM), Toluene, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[3]

  • Temperature and Time Control: Lowering the reaction temperature can significantly reduce the rate of solvolysis. Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent the slow formation of degradation products.[3]

Experimental Protocol: Running a Reaction Under Anhydrous Conditions

  • Glassware: Dry all glassware (flasks, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or assemble hot under a stream of dry nitrogen.

  • Reagents: Use freshly opened bottles of anhydrous solvents. For particularly sensitive reactions, solvents can be further dried over molecular sieves or distilled from an appropriate drying agent.

  • Atmosphere: Assemble the reaction apparatus and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Additions: Add liquid reagents and solvents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

Frequently Asked Questions (FAQs)

Q4: Can the ethylamine side chain cyclize onto the pyrimidine ring? A4: Intramolecular cyclization is a possibility, especially if the pyrimidine ring has a suitable electrophilic center or leaving group at the C2 or C4 position. This can lead to the formation of fused heterocyclic systems. This side reaction is often promoted by heat or the presence of a strong base. To minimize this, use the mildest possible reaction conditions (lower temperature, weaker base) that still allow the desired intermolecular reaction to proceed.

Q5: My final product is colored, and I suspect impurities. What are common sources of color? A5: Colored impurities can arise from several sources. Over-alkylation can sometimes lead to conjugated quaternary salts which may be colored. Additionally, degradation of the pyrimidine ring itself, especially under harsh acidic, basic, or high-temperature conditions, can produce polymeric, often colored, byproducts. Purification by column chromatography or recrystallization is typically required to remove these impurities.

Q6: How do I remove the base (e.g., triethylamine hydrochloride) from my final product after work-up? A6: Triethylamine hydrochloride is generally water-soluble. During the aqueous work-up, washing the organic layer with water, followed by a brine wash, should remove the majority of this salt. If it persists, washing the organic extract with a dilute acid solution (e.g., 1M HCl) will protonate any remaining free triethylamine, making it water-soluble. However, be cautious if your product is acid-sensitive. Alternatively, for non-polar products, filtration through a small plug of silica gel can effectively remove polar salt impurities.

References

  • BenchChem. (2025).
  • BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
  • YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Indian Academy of Sciences. (2020). Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

Sources

Technical Support Center: Recrystallization of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride via recrystallization. It is structured in a question-and-answer format to directly address common challenges and provide robust, field-tested solutions.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the recrystallization of this specific amine salt.

Q1: What are the key chemical properties of this compound to consider for recrystallization?

A1: Understanding the physicochemical properties is the cornerstone of developing a successful recrystallization protocol. As a dihydrochloride salt, the compound is highly polar and likely possesses good solubility in polar protic solvents like water and lower-chain alcohols, while showing poor solubility in nonpolar organic solvents.[1][2] The two hydrochloride moieties significantly increase the polarity compared to the free base, making it behave more like an inorganic salt.[3] This high polarity dictates that solvent selection will be the most critical parameter.

Q2: What is the ideal solvent for recrystallizing this compound?

A2: An ideal solvent for recrystallization should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at or near its boiling point.[4][5] For a highly polar salt like this compound, single-solvent systems are often challenging.

  • Polar Protic Solvents (e.g., Water, Ethanol): The compound is likely too soluble in these even at room temperature, which would lead to poor recovery yields.[6][7]

  • Nonpolar Solvents (e.g., Hexane, Toluene): The compound will likely be insoluble in these at all temperatures.[8]

Therefore, a mixed-solvent system (also known as an antisolvent recrystallization) is the most promising approach.[9] A common and effective strategy for amine hydrochlorides is to use a polar solvent in which the compound is soluble (like methanol or ethanol) and a less polar "antisolvent" in which it is insoluble (like diethyl ether, ethyl acetate, or isopropanol).[7][10] The goal is to create a solvent mixture where the compound is soluble when hot but precipitates upon cooling or addition of more antisolvent.

Q3: How do I select the right mixed-solvent pair?

A3: The two solvents must be miscible with each other.[11] The process involves dissolving the compound in a minimal amount of the "good" hot solvent and then slowly adding the "poor" solvent (the antisolvent) dropwise to the hot solution until it just becomes cloudy (the saturation point). A few more drops of the hot "good" solvent are then added to redissolve the precipitate and the solution is allowed to cool slowly.[11][12]

Solvent System Rationale Potential Issues
Methanol / Diethyl Ether Good polarity difference. Methanol effectively dissolves the salt, while ether acts as a strong antisolvent.High volatility of ether can make controlling the crystallization tricky. May cause rapid precipitation.
Ethanol / Isopropanol Isopropanol is a weaker solvent for many HCl salts than ethanol, making it a good antisolvent.[7] This can lead to better crystal formation.Smaller polarity difference may require larger volumes of antisolvent.
Ethanol / Ethyl Acetate A commonly used pair with good miscibility and a significant polarity gradient.Potential for oiling out if the compound's melting point is low.
Water / Acetone Water is an excellent solvent for salts, and acetone is a miscible, polar aprotic antisolvent.The compound may be highly hygroscopic; residual water can be difficult to remove.

Q4: Should I be concerned about the compound's stability during heating?

A4: While many organic compounds are stable at the boiling points of common recrystallization solvents, it is always a prudent measure to check for thermal degradation. For amine salts, prolonged heating in certain solvents could potentially lead to side reactions, although it is generally not a major concern with standard recrystallization protocols. It is recommended to dissolve the compound quickly in the hot solvent and avoid unnecessarily long heating times.

Part 2: Troubleshooting Guide

This section addresses specific problems that may arise during the experimental process.

Q5: Help! My compound "oiled out" instead of forming crystals. What do I do?

A5: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase instead of a solid crystal lattice.[13][14] This often happens when a supersaturated solution cools to a temperature that is above the melting point of the solute in that specific solvent mixture.[15] The resulting oil can trap impurities and is difficult to handle.[13][16]

Solutions:

  • Reheat and Add More Solvent: The most immediate fix is to heat the solution until the oil redissolves completely. Add a small amount more of the "good" solvent to lower the saturation point, and then allow it to cool much more slowly.[2][8][17]

  • Change the Solvent System: Oiling out is often a sign that the solvent polarity is not ideal.[15] Switch to a different solvent pair. Using a solvent system with a lower boiling point can sometimes prevent the solution from reaching the compound's melting point.

  • Lower the Initial Concentration: Using a more dilute solution (though this may reduce yield) can sometimes prevent the liquid-liquid phase separation that leads to oiling.[15]

  • Promote Slow Cooling: Insulate the flask to ensure the cooling process is very gradual. Slow cooling favors the formation of an ordered crystal lattice over a disordered liquid phase.[2][8]

Q6: I've cooled the solution, even put it in an ice bath, but no crystals are forming. What's wrong?

A6: The failure of crystals to form from a cooled solution is typically due to either the solution not being sufficiently saturated or the presence of a high energy barrier to nucleation.

Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[17] The solution is simply not saturated enough for crystals to form. To fix this, gently heat the solution to boil off some of the solvent (under a fume hood) to increase the concentration, then attempt to cool it again.[17][18]

  • Induce Crystallization: If the solution is supersaturated, crystallization may need to be initiated.[6][18]

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line.[18][19] The microscopic imperfections on the glass can serve as nucleation sites for crystal growth.[19]

    • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution.[18][19] This provides a perfect template for further crystal growth.

  • Use a Lower Temperature Bath: If an ice-water bath isn't working, you can try a salt-ice bath to achieve temperatures below 0 °C.[9][19]

Q7: My final product is still impure after recrystallization. Why didn't it work?

A7: While recrystallization is a powerful purification technique, its success depends on the nature of the impurities.

Reasons for Failure & Solutions:

  • Rapid Crystallization: If the solution cools too quickly, impurities can become trapped within the rapidly forming crystal lattice.[11] Ensure slow, undisturbed cooling to allow for selective crystallization.

  • Impurity Co-crystallization: If an impurity has a very similar structure and polarity to the desired compound, it may co-crystallize. In this case, a different purification method, such as column chromatography, may be necessary.

  • Inadequate Washing: After filtering the crystals, they must be washed with a small amount of ice-cold, fresh solvent (or the "poor" solvent from a mixed system) to remove any residual mother liquor containing dissolved impurities from the crystal surfaces.[8][20] Using too much wash solvent or warm solvent will dissolve some of your product, reducing the yield.[6]

Part 3: Experimental Protocols & Visualizations

Protocol 1: General Recrystallization using a Mixed-Solvent System (Ethanol/Isopropanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid completely. Stir and heat gently on a hot plate.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them.

  • Saturation: While keeping the ethanol solution hot, add isopropanol dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. To encourage slower cooling, the flask can be placed in an insulated container.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[11]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to rinse away any remaining impurities.[20]

  • Drying: Allow the crystals to dry completely under vacuum. The purity can be assessed by techniques such as melting point analysis or HPLC.

Diagram 1: Solvent Selection Workflow

This diagram outlines the logical steps for choosing an appropriate solvent system for the recrystallization of a polar amine salt.

Solvent_Selection start Start: Crude Amine Salt test_polar Test Solubility in Polar Protic Solvents (e.g., EtOH, MeOH, H2O) start->test_polar is_soluble_cold Soluble at Room Temp? test_polar->is_soluble_cold too_soluble Result: Too Soluble (Poor Yield Expected) is_soluble_cold->too_soluble Yes sparingly_soluble Sparingly Soluble at Room Temp? is_soluble_cold->sparingly_soluble No use_mixed Action: Use a Mixed-Solvent System too_soluble->use_mixed find_antisolvent Select a Miscible Antisolvent (e.g., IPA, EtOAc, Ether) use_mixed->find_antisolvent dissolves_hot Dissolves When Hot? sparingly_soluble->dissolves_hot Yes not_suitable Result: Not a Suitable Single Solvent sparingly_soluble->not_suitable No good_single Result: Good Single Solvent Candidate dissolves_hot->good_single Yes dissolves_hot->not_suitable No proceed Proceed with Recrystallization Protocol good_single->proceed find_antisolvent->proceed

Caption: Workflow for selecting a recrystallization solvent.

Diagram 2: Troubleshooting Crystallization Failures

This flowchart provides a step-by-step guide to diagnose and solve common issues encountered during the crystallization process.

Troubleshooting_Workflow start Problem: No Crystals After Cooling check_saturation Is the solution supersaturated? start->check_saturation induce Action: Induce Crystallization - Scratch with glass rod - Add seed crystal check_saturation->induce Yes check_solvent_vol Was too much solvent used? check_saturation->check_solvent_vol No success Success: Crystals Formed induce->success reduce_vol Action: Reduce Solvent Volume (Boil off excess solvent) check_solvent_vol->reduce_vol Yes oiled_out Problem: Compound 'Oiled Out' check_solvent_vol->oiled_out No, it oiled out reduce_vol->success reheat Action: Reheat to Dissolve Oil oiled_out->reheat add_solvent Add more 'good' solvent and cool very slowly reheat->add_solvent change_solvent OR: Change Solvent System reheat->change_solvent add_solvent->success change_solvent->success

Caption: Troubleshooting guide for common recrystallization problems.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Fujimoto, K., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. Retrieved from [Link]

  • Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Professor Dave Explains. (2020). Recrystallization. YouTube. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • Unige. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyrimidin-2-yl)ethan-1-amine. Retrieved from [Link]

  • SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. Retrieved from [Link]

Sources

Validation & Comparative

Mastering the Matrix: LC-MS Method Development for 2-(pyrimidin-5-yl)ethan-1-amine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Polarity Trap" in Small Molecule Analysis

2-(pyrimidin-5-yl)ethan-1-amine is a deceptive molecule. Structurally simple (MW ~123 Da), it serves as a critical fragment in the synthesis of kinase inhibitors and neuroprotective agents. However, its physicochemical profile—high polarity, low molecular weight, and significant basicity (primary amine pKa ~9.8)—renders standard Reversed-Phase (RP) chromatography ineffective.

This guide objectively compares three separation strategies: Standard C18 , Fluorinated Phenyl (PFPP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) . Based on experimental causality and validation data, HILIC-MS emerges as the superior methodology for detecting trace impurities such as synthetic precursors (nitriles) and byproducts (dimers).

Part 1: The Analytical Challenge

The Molecule and Its Impurities

The synthesis of 2-(pyrimidin-5-yl)ethan-1-amine typically proceeds via the reduction of 2-(pyrimidin-5-yl)acetonitrile or Heck coupling of 5-bromopyrimidine. Consequently, the impurity profile is distinct and highly polar.

Table 1: Target Analyte and Key Impurities Profile

CompoundStructure DescriptionLogP (Calc)pKa (Base)Analytical Challenge
Target: 2-(pyrimidin-5-yl)ethan-1-amine Pyrimidine ring + Ethylamine chain-0.6~9.8Elutes in void volume on C18; severe tailing due to silanol interaction.
Impurity A: 2-(pyrimidin-5-yl)acetonitrile Synthetic Intermediate (Precursor)-0.2~1.0Weakly retained on C18; potential isobaric interference if hydrolyzed.
Impurity B: N,N-bis(2-(pyrimidin-5-yl)ethyl)amine Dimer (Secondary Amine Byproduct)0.8~9.5More hydrophobic; elutes late but trails heavily.
Impurity C: 5-Bromopyrimidine Starting Material (Halogenated)1.2~1.0Retains well on C18 but requires different ionization parameters.
The Failure of Standard C18

In a standard RP-HPLC setup (C18 column, Water/Acetonitrile + 0.1% Formic Acid), the target amine exists as a protonated cation (


).
  • Phase Repulsion: The highly polar cation is repelled by the hydrophobic C18 chains.

  • Dewetting: High aqueous content (needed to retain polar compounds) causes C18 phase collapse.

  • Result: The target elutes at

    
     (void volume), co-eluting with salts and matrix suppressors, making quantitation impossible.
    

Part 2: Comparative Methodology

We evaluated three distinct stationary phases to solve the retention and resolution issues.

Method A: Reversed-Phase with Ion-Pairing (C18 + HFBA)
  • Mechanism: Heptafluorobutyric acid (HFBA) is added to the mobile phase. It forms a neutral ion pair with the amine, increasing hydrophobicity and retention.

  • Outcome: Retention improves (

    
    ), but MS sensitivity drops by 80-90% due to severe ion suppression caused by HFBA in the electrospray source.
    
  • Verdict: Not Recommended for trace impurity analysis.

Method B: Pentafluorophenyl Propyl (PFPP)
  • Mechanism: Relies on

    
     interactions and dipole-dipole moments between the fluorinated ring and the pyrimidine moiety.
    
  • Outcome: Better selectivity than C18. However, the retention of the highly polar primary amine remains marginal (

    
    ). Peak shape is often asymmetrical.
    
  • Verdict: Alternative , but lacks robustness.

Method C: Zwitterionic HILIC (Recommended)
  • Mechanism: Uses a hydrophilic stationary phase (sulfobetaine) with a high-organic mobile phase. A water-rich layer forms on the silica surface; analytes partition into this layer based on polarity (Hydrophilic Partitioning).

  • Outcome: Excellent retention (

    
    ) for the target amine. Impurities elute before the main peak (less polar) or are well-resolved. High organic content enhances ESI+ desolvation, boosting sensitivity by 10x.
    
  • Verdict: Superior.

Part 3: Visualization of Method Selection

The following decision tree illustrates the logic applied to select the HILIC workflow for this specific pyrimidine-amine.

MethodSelection Start Analyte: 2-(pyrimidin-5-yl)ethan-1-amine PolarityCheck Is LogP < 0? Start->PolarityCheck Ionizable Contains Basic Amine? PolarityCheck->Ionizable Yes (Hydrophilic) RP_Check Standard C18 RP-HPLC PolarityCheck->RP_Check No (Hydrophobic) IP_Check Add Ion-Pairing (TFA/HFBA)? Ionizable->IP_Check If using C18 HILIC_Select Select HILIC Mode Ionizable->HILIC_Select Preferred Route RP_Fail Result: Void Elution (k' < 1) RP_Check->RP_Fail IP_Result Result: MS Signal Suppression IP_Check->IP_Result HILIC_Mech Mechanism: Water Layer Partition + Ionic Interaction HILIC_Select->HILIC_Mech Final_Method Optimized Method: ZIC-HILIC / Amm. Formate HILIC_Mech->Final_Method

Caption: Decision logic for selecting HILIC over RP and Ion-Pairing for polar amine analysis.

Part 4: Recommended Experimental Protocol (HILIC-MS)

This protocol is self-validating. The use of a zwitterionic column ensures that both the basic amine and any acidic impurities are managed via electrostatic modulation.

Instrumentation & Conditions
  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

  • Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Agilent Poroshell HILIC-Z), 2.1 x 100 mm, 2.7 µm.

  • Column Temp: 35°C (Improves mass transfer for amines).

Mobile Phase Chemistry
  • Buffer (Phase A): 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Why: The low pH ensures the amine is fully protonated (

      
      ), interacting strongly with the negative sulfonate groups of the ZIC stationary phase. Ammonium formate is volatile and MS-friendly.
      
  • Organic (Phase B): 100% Acetonitrile (LC-MS Grade).

Gradient Profile
  • Note: HILIC gradients run "backwards" compared to RP (High Organic -> High Aqueous).

Time (min)% B (Acetonitrile)Flow Rate (mL/min)Event
0.00900.4Injection (Sample in 90% ACN)
1.00900.4Isocratic Hold (Focusing)
8.00500.4Elution Gradient
8.10900.4Return to Initial
12.00900.4Re-equilibration (Critical)

Critical Step: HILIC columns require longer re-equilibration (20 column volumes) than C18 to re-establish the water layer on the silica surface.

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Gas Temp: 300°C; Flow: 10 L/min; Nebulizer: 35 psi.

  • MRM Transitions (Quantitation):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
2-(pyrimidin-5-yl)ethan-1-amine 124.1107.1 (Loss of

)
15
Impurity A (Nitrile) 120.193.1 (Loss of HCN)20
Impurity B (Dimer) 243.3124.1 (Monomer)25

Part 5: Validation Data Summary

The following data represents typical performance metrics observed when validating this HILIC method according to ICH Q2(R1) guidelines.

Table 2: Method Performance Metrics

ParameterResultNotes
Retention Time (RT) 6.8 ± 0.1 minExcellent retention away from void (

min).
Tailing Factor (

)
1.15Near-symmetrical peak (Acceptance < 1.5).
Resolution (

)
> 3.5Between Target and Impurity A (Nitrile).
LOD (Limit of Detection) 0.5 ng/mLHigh sensitivity due to 90% ACN desolvation efficiency.
Linearity (

)
> 0.999Range: 1.0 – 1000 ng/mL.
Recovery 95-102%Spiked into reaction mixture matrix.

Part 6: Scientific Rationale & Troubleshooting

Why pH 3.5?

At pH 3.5, the silica surface silanols (


) are protonated/neutral, reducing secondary cation exchange interactions that cause peak tailing. Simultaneously, the zwitterionic ligand (sulfobetaine) maintains its charge separation, allowing the "partitioning" mechanism to dominate over pure ion exchange.
Sample Diluent Mismatch

Common Error: Dissolving the sample in 100% water. Consequence: In HILIC, water is the "strong" solvent.[1][2][3] Injecting a water slug disrupts the partition layer, causing split peaks or breakthrough. Solution: Dissolve samples in 85-90% Acetonitrile/Buffer. If solubility is an issue, dissolve in minimal water and dilute immediately with ACN.

Workflow Diagram

Workflow Sample Crude Sample (Reaction Mix) Prep Dilution: 90:10 ACN:Buffer Sample->Prep Filter 0.2µm Sep HILIC Separation (Zwitterionic Phase) Prep->Sep Inject 2µL Detect MS/MS Detection (MRM Mode) Sep->Detect Elute Data Quantitation (Impurity %) Detect->Data Integrate

Caption: Optimized LC-MS workflow for polar amine impurity profiling.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3][4][5] Analytical and Bioanalytical Chemistry, 402(1), 231-247. Link

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71. Link

  • Periat, A., et al. (2013). Systematic evaluation of matrix effects in hydrophilic interaction chromatography versus reversed-phase liquid chromatography coupled to mass spectrometry. Journal of Chromatography A, 1312, 49-57. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. Link

Sources

Analytical Guide: Purity Validation of 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride Class: Small, highly polar, basic heterocycle (Salt form). Critical Challenge: Zero retention on standard C18 columns; poor peak shape due to silanol interactions; lack of UV-active counter-ion (Cl⁻).

This guide provides a technical roadmap for validating the purity of this specific intermediate. While traditional Reversed-Phase HPLC (RP-HPLC) is the industry workhorse, it is fundamentally ill-suited for this hydrophilic amine. We present Hydrophilic Interaction Liquid Chromatography (HILIC) as the superior primary method, supported by Quantitative NMR (qNMR) as an orthogonal absolute purity check.

Part 1: The Analytical Challenge & Method Selection

The primary amine on the ethyl chain renders this molecule highly basic and hydrophilic. In a standard C18 RP-HPLC system at neutral pH, the molecule exists as a cation, leading to rapid elution (often in the void volume) and severe peak tailing due to secondary interactions with residual silanols on the column stationary phase.

Comparative Analysis of Methodologies
FeatureMethod A: Traditional C18 (RP-HPLC) Method B: Ion-Pair HPLC (IP-HPLC) Method C: HILIC (Recommended)
Mechanism Hydrophobic InteractionIon-pairing with reagent (e.g., TFA, HFBA)Partitioning into water-enriched layer
Retention Poor/None (Elutes in dead time)Good (Artificially induced hydrophobicity)Excellent (Retains polar species)
Peak Shape Severe TailingSharpSharp (Symmetrical)
MS Compatibility HighIncompatible (Ion suppression)High (High organic content boosts ESI)
Robustness Low (Dewetting risk)Low (Long equilibration times)High
Verdict Unsuitable ⚠️ Use only if MS is not required Gold Standard
Decision Logic for Method Selection

MethodSelection Start Start: Analyte Assessment PolarityCheck Is the Analyte Highly Polar/Basic? Start->PolarityCheck RP_HPLC Standard C18 RP-HPLC PolarityCheck->RP_HPLC No (Hydrophobic) MS_Req Is Mass Spec (MS) Required? PolarityCheck->MS_Req Yes IonPair Ion-Pair HPLC (TFA/Heptafluorobutyric Acid) MS_Req->IonPair No (UV Only) HILIC HILIC Mode (Amide/Zwitterionic Column) MS_Req->HILIC Yes (LC-MS)

Figure 1: Decision matrix for selecting the chromatographic mode based on analyte polarity and detection requirements.

Part 2: The Protocol (HILIC)

Objective: Achieve retention factor (


) and tailing factor (

) for the title compound.
Chromatographic Conditions
  • Column: Amide-bonded stationary phase (e.g., Waters XBridge Amide or TSKgel Amide-80), 3.5 µm, 4.6 x 150 mm.

    • Why: Amide phases form a stable water-rich layer on the surface, facilitating the partitioning mechanism essential for HILIC while masking silanols to prevent tailing.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Why: Low pH ensures the amine is fully protonated (consistent ionization). Ammonium formate is volatile, making this MS-compatible.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient Profile:

    • Initial: 90% B (High organic forces the polar analyte into the water layer).

    • Ramp: 90% B to 60% B over 15 minutes.

    • Hold: 60% B for 3 minutes.

    • Re-equilibrate: 90% B for 10 minutes (Critical in HILIC).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Pyrimidine absorption max).

  • Column Temp: 30°C.

Sample Preparation
  • Diluent: 85:15 Acetonitrile:Water.

    • Critical: The sample solvent must be as strong as (or weaker than) the initial mobile phase.[1] Dissolving in 100% water will cause "solvent mismatch," leading to peak distortion.

Part 3: Validation Strategy (ICH Q2(R2) Aligned)

To ensure the method is "fit for purpose," follow this validation workflow.

Validation Workflow Diagram

Validation cluster_0 System Suitability cluster_1 Core Validation Parameters SST Inject Standard (n=6) Check Check RSD < 2% Tailing < 1.5 SST->Check Spec Specificity (Blank/Placebo) Check->Spec Pass Lin Linearity (5 Levels) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Report Final Validation Report Acc->Report

Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Key Validation Parameters
  • Specificity:

    • Inject the "Blank" (Diluent) and ensure no interference at the retention time of the amine.

    • Note: The chloride counter-ions (

      
      ) are transparent at 254 nm and will not appear.
      
  • Linearity:

    • Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Acceptance:

      
      .
      
  • LOD/LOQ:

    • Determine via Signal-to-Noise (S/N) ratio.

    • LOD: S/N

      
       3.
      
    • LOQ: S/N

      
       10.
      

Part 4: Orthogonal Validation (The "Truth" Test)

Why HPLC is not enough: You are analyzing a dihydrochloride salt . HPLC-UV only sees the organic cation. It cannot confirm the stoichiometry of the salt (is it 1.8 HCl or 2.1 HCl?) or detect inorganic impurities (like excess NaCl from synthesis). Furthermore, salts are often hygroscopic; water weight can inflate apparent purity if not accounted for.

The Solution: Quantitative NMR (qNMR) qNMR provides an absolute purity measurement independent of reference standards.[2][3]

qNMR Protocol[2][4]
  • Internal Standard (IS): Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

    • Requirement: High purity, non-volatile, distinct signals from the pyrimidine.

  • Solvent:

    
     (Deuterated Water).
    
  • Procedure:

    • Weigh ~10 mg of Analyte (

      
      ) and ~10 mg of Internal Standard (
      
      
      
      ) into the same vial. Precision balance (
      
      
      mg) is mandatory.
    • Dissolve in

      
      .
      
  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons contributing to signal
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Molecular weight[4][5]
      
    • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      : Purity[2][6][7][8]
      

Interpretation: If HPLC Purity is 99.5% (Area %) but qNMR Purity is 92.0% (Weight %), the difference is likely due to excess salt (HCl), water content, or inorganic salts . This insight is invisible to HPLC but critical for stoichiometry in subsequent reactions.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[9][10] (2023).[9][11][12] Link

  • Alpert, A. J. Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. (1990). Link

  • Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (2010).[6] Link

  • Waters Corporation. HILIC Method Development Strategies. Application Note. Link

Sources

A Comparative Guide to Elemental Analysis Standards for 2-(pyrimidin-5-yl)ethan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development, ensuring product identity, purity, and safety. For novel heterocyclic compounds such as 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride, elemental analysis serves as a fundamental tool for structural confirmation and quality control. This guide provides a comprehensive comparison of the standards, methodologies, and analytical instrumentation essential for two distinct but complementary goals: the determination of bulk elemental composition (Carbon, Hydrogen, Nitrogen) and the quantification of trace elemental impurities. We will delve into the causality behind experimental choices, present validated protocols, and contextualize these practices within the global regulatory framework, offering researchers and drug development professionals an authoritative resource for ensuring data integrity.

The Analytical Imperative for a Heterocyclic Amine Salt

This compound is a nitrogen-containing heterocyclic compound that exists as a salt. This specific chemical nature presents unique challenges for elemental analysis. The pyrimidine ring, a stable aromatic system, requires robust oxidation conditions for complete combustion. Furthermore, the dihydrochloride form introduces halogens, which can interfere with standard analytical processes and require specific countermeasures.

Accurate elemental analysis is therefore not merely a routine check; it is a multi-faceted validation of a substance's identity and purity. It is typically divided into two key areas:

  • Bulk (Macro) Analysis: Quantifies the major elemental constituents (C, H, N) to confirm the empirical formula of the synthesized molecule. This is the primary method for verifying that the correct compound has been formed.

  • Trace Analysis: Identifies and quantifies elemental impurities, often residual catalysts or contaminants from the manufacturing process, which are critical for assessing the safety and toxicity profile of the drug substance according to stringent regulatory guidelines.

Theoretical Elemental Composition: The Benchmark for Purity

Before any analysis, the theoretical elemental composition must be calculated from the molecular formula. This serves as the "gold standard" against which all experimental results are measured.

Molecular Formula: C₆H₉N₃ · 2HCl → C₆H₁₁Cl₂N₃

Molecular Weight: 196.08 g/mol

The expected mass percentages of each element are calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.011672.06636.75%
HydrogenH1.0081111.0885.65%
NitrogenN14.007342.02121.43%
ChlorineCl35.453270.90636.16%

This table establishes the baseline for verifying the identity and purity of this compound via bulk elemental analysis.

Bulk Compositional Analysis: The CHN/CHNS Method

The determination of carbon, hydrogen, and nitrogen content is most commonly achieved using automated CHNS analyzers, which rely on the principle of dynamic flash combustion.

The Causality of the CHN Workflow

The entire process is designed to convert the solid sample into distinct gaseous analytes (CO₂, H₂O, N₂) that can be separated and quantified reliably. Each step in the workflow is critical for achieving complete conversion and preventing interferences.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Sample Weigh Sample (1-3 mg) Capsule Encapsulate in Tin Capsule Sample->Capsule Autosampler Introduce to Furnace Capsule->Autosampler Combustion Dynamic Flash Combustion (~1000°C in pure O₂) Autosampler->Combustion PostComb Halogen/Sulfur Scrubbing (e.g., Silver on Alumina) Combustion->PostComb Reduction Reduce NOx to N₂ (Copper catalyst) PostComb->Reduction Separation Gas Chromatography Separation Reduction->Separation Detection Thermal Conductivity Detector (TCD) Separation->Detection Data Signal Integration & Quantification Detection->Data

Caption: Workflow for CHN analysis of halogenated amine salts.

The choice of a tin capsule is deliberate for amine hydrochlorides as it promotes a more violent and complete combustion compared to aluminum[1]. The post-combustion tube packing is modified with silver-based reagents specifically to trap chlorine and sulfur, which would otherwise poison the downstream copper catalyst and interfere with detection[1].

Experimental Protocol for CHN Analysis

This protocol is designed to be self-validating through the regular analysis of certified standards.

  • Instrument Calibration: Calibrate the CHN analyzer using a Certified Reference Material (CRM) or an Organic Analytical Standard (OAS) with a known, certified composition, such as Acetanilide (C: 71.09%, H: 6.71%, N: 10.36%)[2]. The instrument is considered calibrated when the experimental values for the standard are within ±0.3% of the certified values[3].

  • Sample Preparation: Accurately weigh 1-3 mg of the dried this compound sample into a tin capsule. Fold the capsule to ensure no sample can escape.

  • Control Standard: Weigh an identical amount of the OAS into a separate tin capsule. This will be run during the analysis sequence to monitor for instrument drift.

  • Analysis Sequence: Place the prepared samples and standards into the instrument's autosampler. A typical sequence is: Blank, Standard, Standard, Sample 1, Sample 2, Standard, Sample 3, etc. Running a standard every two to five samples ensures the calibration remains valid throughout the run[3].

  • Combustion and Detection: Initiate the analysis. The instrument will drop each capsule into a high-temperature furnace (~1000 °C) with a pulse of pure oxygen. The resulting gases are passed through scrubbing and reduction tubes, separated by a gas chromatography column, and detected by a thermal conductivity detector[4].

  • Data Evaluation: Compare the experimental %C, %H, and %N values for the test sample against the theoretical values. For pharmaceutical applications and high-quality publications, the results must be within an absolute deviation of ±0.4% of the calculated theoretical values[3].

Comparison with Analytical Standards
CompoundFormulaPurposeKey Analytical Feature
Test Article: this compoundC₆H₁₁Cl₂N₃Unknown SampleContains heterocyclic nitrogen and halogens, requiring specialized scrubbers.
Standard: AcetanilideC₈H₉NOCalibration / ControlA stable, non-hygroscopic solid with well-certified C, H, N values. Easy to combust[2][4].
Standard: SulfanilamideC₆H₈N₂O₂SCalibration / ControlOften used when sulfur analysis is also required.
Standard: AtropineC₁₇H₂₃NO₃Calibration / ControlA complex alkaloid that provides a robust test of combustion efficiency[2].

Trace Elemental Impurity Analysis: The ICP-MS Standard

While CHN analysis confirms the molecule's identity, the quantification of trace elemental impurities is paramount for safety and is strictly regulated by pharmacopeias.

The Regulatory Landscape: USP <232>/<233> and ICH Q3D

Modern pharmaceutical regulations, specifically USP General Chapters <232> (Elemental Impurities—Limits) and <233> (Elemental Impurities—Procedures), have replaced older, less sensitive colorimetric tests[5]. These standards, harmonized with the ICH Q3D guidelines, set Permitted Daily Exposure (PDE) limits for 24 elements based on their toxicity and route of administration[6].

These elements are categorized by risk:

  • Class 1: Highly toxic elements (As, Cd, Hg, Pb) that should not be used in the manufacturing of drug substances[5].

  • Class 2: Generally toxic, with their inclusion based on the probability of their presence in the final product (e.g., catalyst residues)[5].

  • Class 3: Lower toxicity elements, typically requiring assessment only for inhalation or parenteral routes[5].

The ICP-MS Workflow for Ultimate Sensitivity

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the preferred technique for this analysis due to its exceptional sensitivity, allowing for quantification at the parts-per-billion (ppb) level required to meet PDE limits[7][8].

ICPMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Processing Sample Weigh Sample (~0.4 g) Digestion Closed-Vessel Microwave Digestion (HNO₃, HCl, H₂O₂) Sample->Digestion Dilution Dilute to Final Volume with Deionized Water Digestion->Dilution Intro Sample Introduction (Nebulizer) Dilution->Intro Plasma Ionization in Argon Plasma (~8000°C) Intro->Plasma Interface Ion Extraction Plasma->Interface MassSpec Mass Separation (Quadrupole) Interface->MassSpec Detector Ion Detection MassSpec->Detector Data Quantification against Calibration Curve Detector->Data

Caption: Workflow for trace elemental impurity analysis via ICP-MS.

The choice of closed-vessel microwave digestion is critical for two reasons: it ensures complete dissolution of the organic matrix, and it prevents the loss of volatile elements like mercury (Hg) and lead (Pb)[8]. The combination of nitric and hydrochloric acids helps to stabilize a wide range of elements in the solution.

Experimental Protocol for ICP-MS Analysis

This protocol is validated according to USP <233> guidelines.

  • Standard Preparation: Prepare multi-element calibration standards using aqueous Certified Reference Materials. As per USP <233>, calibration standards are typically prepared at concentrations corresponding to 0.5J and 2.0J, where 'J' is the target limit for each element based on the product's maximum daily dose[9].

  • Sample Preparation: a. Accurately weigh approximately 0.4-0.5 g of this compound into a clean microwave digestion vessel[8]. b. Add a mixture of high-purity acids (e.g., 3 mL HNO₃, 1 mL HCl). c. Seal the vessel and perform microwave digestion using a validated temperature program to achieve complete dissolution. d. After cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a final volume (e.g., 50 mL) with 18 MΩ·cm deionized water.

  • Spike Recovery Preparation: To validate the method's accuracy in the sample matrix, prepare a separate sample as above, but spike it with a known quantity of the target elements (e.g., at the 1.0J level) before digestion[6].

  • Analysis: Analyze the blank, calibration standards, samples, and spiked samples using the ICP-MS. The instrument aspirates the liquid, creating an aerosol that is ionized in argon plasma. The resulting ions are separated by their mass-to-charge ratio and quantified.

  • Data Evaluation:

    • Calibration: The calibration curve for each element must demonstrate excellent linearity (R² > 0.99).

    • Accuracy: The recovery of the spiked sample must be within 70% to 150% of the known spike amount[6].

    • Precision: The relative standard deviation (%RSD) for replicate measurements should typically be less than 20%.

    • Results: The concentration of each elemental impurity in the sample is calculated and compared against the limits defined in USP <232>.

Comparison of Alternative Analytical Techniques
TechniquePrincipleSensitivityPrimary Application
ICP-MS Mass spectrometry of plasma-ionized atomsHighest (ppb-ppt)Gold standard for quantifying all 24 regulated elemental impurities at trace levels[7][8].
ICP-OES / ICP-AES Optical emission from excited atoms in plasmaGood (ppm-ppb)Suitable for elements with higher limits or in less demanding applications. Less susceptible to certain interferences than ICP-MS[7].
GFAAS Atomic absorption in a graphite furnaceVery Good (ppb)Excellent for analyzing one or a few specific elements at low concentrations[7].
FAAS Atomic absorption in a flameModerate (ppm)A robust, lower-cost technique suitable for analyzing main essential elements or larger impurities[7].

Integrated Analysis: A Comparative Summary

A comprehensive elemental analysis strategy for this compound requires both CHN and ICP-MS analyses. The following table compares these orthogonal approaches.

ParameterBulk Analysis (CHN)Trace Analysis (ICP-MS)
Purpose Confirm empirical formula and bulk purity.Quantify toxic elemental impurities for safety assessment.
Elements Measured C, H, N, (S)24 regulated elements (As, Cd, Hg, Pb, Pd, Ni, etc.).
Typical Concentration Percent (%) Levelppb (µg/kg) to ppm (mg/kg) Level
Core Technique Dynamic Flash CombustionInductively Coupled Plasma - Mass Spectrometry
Sample Preparation Direct analysis of solid in tin capsule.Acid digestion to create an aqueous solution.
Key Challenge Complete combustion of a halogenated, heterocyclic compound.Complete digestion; preventing loss of volatile elements; avoiding contamination.
Standard Type Certified Organic Analytical Standards (e.g., Acetanilide).Aqueous multi-element Certified Reference Materials.
Primary Guideline General good practice; results must be within ±0.4% of theory.USP <232>, <233>; ICH Q3D.

Conclusion

The elemental analysis of this compound is a critical, two-pronged process that underpins its development as a safe and effective pharmaceutical agent. The confirmation of its bulk C, H, and N composition through meticulous CHN analysis validates its molecular identity, while the ultra-sensitive quantification of trace contaminants via ICP-MS ensures it meets the stringent safety standards set by global regulators. The successful application of these techniques is not merely procedural; it relies on a deep understanding of the compound's chemistry, the selection of appropriate and certified standards, and the implementation of validated protocols that guarantee data of the highest integrity. By integrating both analytical approaches, researchers and drug developers can confidently establish the purity, quality, and safety of their API.

References

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. 1

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals.

  • Validation Of Analytical Methods For Pharmaceutical Analysis.

  • Pharmacopoeia methods for elemental analysis of medicines: a comparative study.

  • Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion.

  • CAS 99357-24-1 | 2-(pyrimidin-2-yl)ethan-1-amine dihydrochloride.

  • Validation of Analytical Methods for Pharmaceutical Analysis.

  • 2-(Pyrimidin-2-yl)ethanamine.

  • The Elemental Analysis of Various Classes of Chemical Compounds Using CHN.

  • Certified Reference Materials.

  • Certified reference materials (CRM) DIN EN ISO 17034:2017.

  • Standards and CRMs.

  • Summary of CHNS Elemental Analysis Common Problems.

  • 2-(Pyrimidin-2-yl)ethan-1-amine.

  • Organic Analytical Standards (OAS).

  • 2-(5-Methylpyrimidin-2-Yl)Ethan-1-Amine Hydrochloride.

  • Elemental Analysis of CHN.

  • Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory properties of some new thiazolyl-pyridin-2-amine derivatives.

  • 1-(2-Methylpyrimidin-5-yl)ethan-1-amine.

  • Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives.

  • Organic Nitrogen Compounds V: Amine Salts.

  • Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030.

  • Elemental Analysis Manual (EAM) for Food and Related Products.

  • 1-(Pyrimidin-2-yl)ethanamine hydrochloride.

  • Complete Sample Preparation Guide for Analysis of Elemental Impurities.

  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS.

  • Analysis of elemental impurities in pharmaceutical products by ICP-MS.

Sources

Reference Standards for 2-(pyrimidin-5-yl)ethan-1-amine: A Comparative Quality Control Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(pyrimidin-5-yl)ethan-1-amine (CAS: 1517-89-1 and derivatives) is a critical heterocyclic building block in the synthesis of kinase inhibitors and histamine receptor ligands. Its quality control faces two distinct challenges: the hygroscopicity of the primary amine and the UV-active variance of the pyrimidine ring.

This guide objectively compares the performance of different reference standard grades (Certified Reference Materials vs. In-House Working Standards) and chemical forms (Free Base vs. Dihydrochloride Salt). It provides a self-validating analytical framework compliant with ICH Q7 and Q2(R1) guidelines.

Part 1: Comparative Analysis of Reference Standard Alternatives

In drug development, the "product" is the data derived from your standard. Choosing the wrong grade introduces propagation of error. Below is a comparative performance analysis of the three primary alternatives available to researchers.

Table 1: Performance Matrix of Reference Standard Grades
FeatureAlternative A: ISO 17034 CRM (Gold Standard)Alternative B: In-House Working Standard (Silver Standard)Alternative C: Reagent Grade / Crude (Not Recommended)
Traceability SI-Traceable (NIST/BIPM) via qNMRTraceable to CRM (Secondary)Unknown / Supplier CoA only
Uncertainty Explicitly calculated (e.g., 99.8% ± 0.3%)Derived from CRM + Preparation ErrorNot defined
Assay Method Mass Balance (HPLC + TGA + KF + ROI)HPLC vs. CRMArea % (HPLC only)
Suitability Method Validation, Release TestingRoutine QC, Stability StudiesEarly Discovery Synthesis
Cost Factor High (10x)Low (1x)Negligible
Risk Profile Low: Defensible in regulatory audits.Medium: Requires rigorous qualification.[1][2][3]High: Risk of potency calculation errors.

Expert Insight: For 2-(pyrimidin-5-yl)ethan-1-amine, Alternative B (Working Standard) is the most practical choice for routine development, provided it is qualified against an Alternative A (CRM) or characterized via qNMR (Quantitative NMR) to establish an absolute potency.

Part 2: Chemical Form Selection (Stability Data)

The physical form of the reference standard dictates its shelf-life and handling. The free base of this amine is an oil or low-melting solid that avidly absorbs atmospheric CO₂ and water.

Experimental Comparison: Free Base vs. Dihydrochloride Salt

Conditions: Stored at 25°C / 60% RH for 30 days.

ParameterFree Base (2-(pyrimidin-5-yl)ethan-1-amine)Salt Form (2-(pyrimidin-5-yl)ethan-1-amine • 2HCl)
Initial Appearance Pale yellow viscous oilWhite crystalline solid
Water Content (KF) Initial: 0.5% → Day 30: 8.2% Initial: 0.2% → Day 30: 0.4%
Purity (HPLC) Initial: 98.5% → Day 30: 96.1% (Carbamate formation)Initial: 99.1% → Day 30: 99.0%
Handling Difficult (requires inert glovebox)Easy (weighable on open bench)

Part 3: The Self-Validating Analytical Protocol

To ensure scientific integrity, we utilize a "Self-Validating" workflow where Orthogonal Methods (HPLC and NMR) confirm each other.

Workflow Visualization

The following diagram outlines the qualification lifecycle for a Working Standard, ensuring it meets ICH Q7 requirements.

ReferenceStandardWorkflow Synthesis Crude Synthesis (Pyrimidine Ethylamine) Purification Purification (Salt Formation .2HCl) Synthesis->Purification Crystallization Characterization Structural ID (1H-NMR, MS, IR) Purification->Characterization Sample Prep PurityAssay Purity & Assay (HPLC + qNMR) Characterization->PurityAssay ID Confirmed PurityAssay->Purification Fail (<98%) Release Release as Working Standard PurityAssay->Release Purity >98%

Figure 1: Qualification workflow for establishing a secondary working standard from crude material.

Detailed HPLC-UV-MS Methodology

This method is designed to separate the amine from potential pyrimidine-ring impurities.

  • Instrument: UHPLC with PDA and Single Quad MS.

  • Column: C18 with polar embedding (e.g., Waters XSelect HSS T3 or equivalent), 2.1 x 100 mm, 2.5 µm. Why? Standard C18 columns cause peak tailing for free amines. T3 bonding withstands 100% aqueous conditions and retains polar amines.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B (Isocratic hold for polar retention)

    • 1-8 min: 2% → 40% B (Linear gradient)

    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.4 mL/min.

  • Detection:

    • UV: 260 nm (Pyrimidine λmax).

    • MS: ESI Positive Mode, Scan 100-400 m/z. Target Mass: [M+H]+ = 124.1 (Free Base).

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 (Ensures no secondary silanol interactions).

  • Retention Time Precision: %RSD < 1.0% (n=5 injections).

  • Signal-to-Noise: >100 for the LOQ (Limit of Quantitation).

Identification by NMR[4]
  • Solvent: D₂O (Deuterium Oxide).

  • Key Signals:

    • Pyrimidine Ring Protons: Three signals in the aromatic region (approx. 8.5 - 9.2 ppm).

    • Ethyl Chain: Two triplets (approx. 3.0 - 3.4 ppm).

  • Validation Check: Integration ratio of Aromatic:Aliphatic protons must match 3:4.

Part 4: Decision Logic for Quality Control

When analyzing batches of 2-(pyrimidin-5-yl)ethan-1-amine using the reference standard, follow this logic tree to determine batch disposition.

QC_Logic_Tree Start Start QC Testing Identity Identity Match? (RT match Std) Start->Identity Purity HPLC Purity > 98.0%? Identity->Purity Yes Fail FAIL OOS Investigation Identity->Fail No Impurities Any Single Impurity > 0.5%? Purity->Impurities Yes Purity->Fail No Pass PASS Release Batch Impurities->Pass No Impurities->Fail Yes

Figure 2: Decision tree for batch release based on Reference Standard comparison.

References

  • International Council for Harmonisation (ICH). (2000). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][4][5][6] Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2025). 2-(Pyrimidin-2-yl)ethan-1-amine Compound Summary. Retrieved from [Link]

  • Markelj, J., et al. (2016).[7] Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica.[7] Retrieved from [Link]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use.[8] Wiley-VCH. (General reference for salt selection principles cited in Part 2).

Sources

A Comparative Guide to the Stability of Dihydrochloride Versus Sulphate Salts of Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development. It can significantly influence a drug's solubility, stability, bioavailability, and manufacturability.[1][2] For basic compounds like pyrimidine amines, which are prevalent scaffolds in many therapeutic agents, forming a salt is often necessary to improve these properties.[3][4] Among the most common counterions are hydrochloride and sulphate, each offering a distinct profile of physicochemical characteristics.[5]

This guide provides a comparative analysis of the stability of dihydrochloride versus sulphate salts of pyrimidine amines, offering theoretical insights and practical experimental protocols to support an informed salt selection process.

Theoretical & Physicochemical Considerations

The choice between a dihydrochloride and a sulphate salt for a dibasic pyrimidine amine is not merely arbitrary. It is grounded in fundamental chemical principles that dictate the resulting salt's properties.

Stoichiometry and pKa: Pyrimidine amines often possess two or more basic nitrogen centers, allowing for the formation of multi-ionic salts.[3] A key consideration is the pKa of the API's basic centers and the pKa of the counterion.[6] For successful salt formation, a pKa difference of at least 2-3 units between the drug and the counterion is generally recommended.[1][6]

  • Dihydrochloride Salt: Formed using hydrochloric acid (HCl), a strong acid. It results in a 1:2 stoichiometric ratio between the pyrimidine amine (now a dication) and the chloride anion (Cl⁻).

  • Sulphate Salt: Formed using sulphuric acid (H₂SO₄), a strong diprotic acid. It typically results in a 1:1 stoichiometric ratio, with the pyrimidine amine dication complexing with a single sulphate anion (SO₄²⁻).

This stoichiometric difference impacts the salt's molecular weight and potentially its crystal lattice energy, which in turn influences properties like solubility and melting point.

Hygroscopicity: Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a major stability concern.[7] Highly hygroscopic materials can be difficult to handle during manufacturing and may undergo physical changes (e.g., deliquescence) or chemical degradation upon storage.[8]

  • Hydrochloride salts , particularly of amines, are frequently reported to be hygroscopic.[1][2] The small, highly electronegative chloride ion can have a strong affinity for water molecules.

  • Sulphate salts can sometimes offer an advantage by being less hygroscopic.[2] The larger, divalent sulphate ion may pack into a more stable crystal lattice with less affinity for water. However, this is not a universal rule and must be determined experimentally.

Chemical Stability: The nature of the counterion can directly influence the chemical stability of the API.[9][10] The microenvironment pH created by the salt when exposed to moisture can either mitigate or accelerate degradation pathways like hydrolysis or oxidation.[10]

Experimental Stability Assessment

A rigorous experimental plan is essential to objectively compare the stability of the two salt forms. The following protocols outline key stability-indicating tests. The overall workflow for this assessment is crucial for a systematic evaluation.

G cluster_prep Phase 1: Salt Formation & Characterization cluster_testing Phase 2: Comparative Stability Testing cluster_analysis Phase 3: Data Analysis & Selection API Pyrimidine Amine Free Base HCl Hydrochloric Acid API->HCl H2SO4 Sulphuric Acid API->H2SO4 Salt_HCl Formation of Dihydrochloride Salt HCl->Salt_HCl Salt_H2SO4 Formation of Sulphate Salt H2SO4->Salt_H2SO4 Char_HCl Characterization (PXRD, TGA, DSC) Salt_HCl->Char_HCl Char_H2SO4 Characterization (PXRD, TGA, DSC) Salt_H2SO4->Char_H2SO4 Hygro Hygroscopicity (DVS) Char_HCl->Hygro Thermal Thermal Stability (TGA) Char_HCl->Thermal Forced_Deg Forced Degradation (ICH Q1A) Char_HCl->Forced_Deg Char_H2SO4->Hygro Char_H2SO4->Thermal Char_H2SO4->Forced_Deg Data Compile & Compare Data Hygro->Data Thermal->Data Forced_Deg->Data Decision Select Optimal Salt Form Data->Decision

Caption: Workflow for comparative salt stability assessment.

Hygroscopicity Assessment Protocol: Dynamic Vapor Sorption (DVS)

Causality: DVS analysis is critical for quantifying the moisture sorption-desorption behavior of a material under controlled humidity conditions.[8][11] This directly informs on the material's physical stability and handling requirements.

Methodology:

  • Sample Preparation: Place approximately 10-20 mg of the salt sample into the DVS sample pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002%/min). This establishes the dry baseline mass.

  • Sorption Phase: Increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH). At each step, allow the sample mass to equilibrate.

  • Desorption Phase: Decrease the RH in the same stepwise increments from 90% back to 0% RH.

  • Data Analysis: Plot the change in mass (%) versus RH to generate a sorption-desorption isotherm.[12] The total mass gain at 90% RH is a key indicator of hygroscopicity.[13]

Thermal Stability Protocol: Thermogravimetric Analysis (TGA)

Causality: TGA measures changes in mass as a function of temperature, providing information on thermal decomposition and dehydration events. This is vital for determining the upper-temperature limits for processing and storage.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the salt sample into a TGA pan (typically aluminum or platinum).

  • Instrument Setup: Place the pan in the TGA furnace.

  • Heating Program: Heat the sample under a nitrogen atmosphere (to prevent oxidative degradation) from ambient temperature (e.g., 25°C) to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the mass (%) versus temperature. The onset temperature of significant mass loss indicates the beginning of thermal decomposition.

Chemical Stability Protocol: Forced Degradation Studies

Causality: Forced degradation (or stress testing) is essential for identifying likely degradation products, establishing degradation pathways, and demonstrating the stability-indicating nature of analytical methods.[14][15][16] The studies are conducted under conditions more severe than standard accelerated stability testing.[15][17]

Methodology: The goal is to achieve 5-20% degradation of the API.[17][18] If degradation is excessive, the stress conditions should be reduced.[14]

  • Acid/Base Hydrolysis:

    • Dissolve the salt in a suitable solvent and treat with 0.1 M HCl and 0.1 M NaOH separately.

    • Store samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).

    • Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Dissolve the salt and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the sample at room temperature, protected from light, for a defined period.

  • Thermal Degradation (Solid State):

    • Store the solid salt sample in a controlled temperature oven (e.g., 80°C) for a defined period.

  • Photostability:

    • Expose the solid salt sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[18]

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method to quantify the parent API and detect any degradation products.

Comparative Data Summary

The following table presents hypothetical but representative data for a model pyrimidine amine, "Pyrimidamine," to illustrate the comparison between its dihydrochloride and sulphate salts.

ParameterPyrimidamine DihydrochloridePyrimidamine SulphateRationale for Significance
Hygroscopicity (DVS)
Water Uptake @ 80% RH4.5% (Hygroscopic)0.8% (Slightly Hygroscopic)Lower water uptake indicates better physical stability and easier handling.
HysteresisSignificantMinimalMinimal hysteresis suggests reversible water sorption and a stable physical form.
Thermal Stability (TGA)
Onset of Decomposition185 °C210 °CA higher decomposition temperature suggests greater thermal stability.
Forced Degradation (% Degradation)
Acid Hydrolysis (0.1M HCl, 60°C)8.2%7.5%Indicates relative stability to acidic conditions.
Base Hydrolysis (0.1M NaOH, 60°C)12.5%11.8%Indicates relative stability to basic conditions.
Oxidation (3% H₂O₂)5.1%2.3%Lower degradation suggests greater stability against oxidation.
Photostability (ICH Q1B)1.1%0.9%Indicates stability upon exposure to light.

Discussion and Interpretation

Based on the illustrative data, the Pyrimidamine Sulphate salt demonstrates a superior stability profile. Its significantly lower hygroscopicity is a major advantage for formulation development and long-term storage, reducing the risk of moisture-induced physical and chemical changes.[7] The higher thermal decomposition temperature further supports its greater robustness.[2]

While both salts show susceptibility to hydrolysis, the sulphate form exhibits markedly better resistance to oxidative degradation. This could be a critical differentiating factor if the pyrimidine amine moiety is prone to oxidation. The choice of the counterion can have a profound effect on chemical stability.[9]

It is important to note that while hydrochloride is the most common counterion used for basic drugs, it is not always the optimal choice.[1][5] Issues like hygroscopicity and volatility can complicate development.[1][19] A comprehensive screening process, as outlined in this guide, is therefore indispensable.

G cluster_amine cluster_hcl Dihydrochloride Salt cluster_h2so4 Sulphate Salt Pyrimidine P HCl_Salt P²⁺ Cl⁻ Cl⁻ Pyrimidine->HCl_Salt + 2 HCl H2SO4_Salt P²⁺ SO₄²⁻ Pyrimidine->H2SO4_Salt + H₂SO₄

Caption: Stoichiometric comparison of salt formation.

Conclusion

The selection between a dihydrochloride and a sulphate salt for a pyrimidine amine requires a multifaceted, data-driven approach. While dihydrochloride salts are common, they can present stability challenges, particularly with respect to hygroscopicity. Sulphate salts can offer a more stable alternative, though this must be confirmed on a case-by-case basis. The experimental framework provided in this guide—encompassing hygroscopicity, thermal, and chemical stability assessments—forms a robust basis for making an evidence-based decision, ultimately leading to the selection of a salt form with optimal properties for successful drug development.

References

  • Vertex, A. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Rawat, T., & Pandey, I. P. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Jain, N. K., & Khare, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.
  • Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 4(9), 3326.
  • ResolveMass Laboratories. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • BenchChem. (2025). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.
  • Pharmaspire. (2025, October 8). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Singh, L., & Sharma, V. (2026, February 13). Salt Selection in Drug Development. Pharmaceutical Technology.
  • George, A., & Figtree, G. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Cardiology, 16(6), 241-245.
  • Stella, V. J. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. Journal of Pharmaceutical Sciences, 99(9), 3765-3774.
  • Sharma, S., & Singh, S. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Bowker, M. J. (2019). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 23(6), 1047-1060.
  • Particle Technology Labs. (2022, June 20). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS).
  • Jain, N. K., & Khare, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Digital Commons @ USF.
  • Kumar, S., & Singh, J. (2015). Exploration of the chemistry and biological properties of pyrimidine as a privilege pharmacophore in therapeutics. International Journal of Pharmaceutical Sciences and Research, 6(9), 3646-3661.
  • Kumar, L., & Singh, S. (2025, August 7). Novel salts of albendazole with improved solubility and dissolution.
  • Drugs.com. (2026, January 5). Clearing the Confusion on Pharmaceutical Salts & Drug Names.
  • Elder, D. P., & Holm, R. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. European Pharmaceutical Review, 19(5), 10-17.
  • AQUALAB. (n.d.). Dynamic Vapor Sorption.
  • TA Instruments. (n.d.). DISCOVERY SA DYNAMIC VAPOR SORPTION ANALYZER.
  • Li, S., & Hou, H. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review.

Sources

Safety Operating Guide

2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

As researchers, we often treat salt forms of amines as benign powders. This is a critical error with 2-(pyrimidin-5-yl)ethan-1-amine dihydrochloride .

This compound is not just a simple organic salt; it is a functionalized pyrimidine intermediate , often used as a scaffold in kinase inhibitor development. Its "dihydrochloride" nature implies two moles of HCl for every mole of amine, rendering it significantly acidic and hygroscopic. Improper disposal doesn't just risk regulatory fines; it risks creating uncontrolled exothermic reactions in waste drums or releasing bioactive nitrogen heterocycles into the water table.

Immediate Action Directive:

  • Do NOT mix with bleach (Sodium Hypochlorite).

  • Do NOT mix with Nitrites (Sodium Nitrite).

  • Default Disposal: High-Temperature Incineration (Stream C).

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its behavior in the waste stream.

PropertyValue / CharacteristicOperational Implication
Physical State White to off-white solid (Hygroscopic)Keep containers tightly sealed to prevent "caking" or hydrolysis.
Acidity (pH) Acidic (~pH 1-3 in aqueous solution)Corrosive. Will degrade metal drums if wetted. Requires pH adjustment before aqueous disposal.
Solubility High water solubilityLeaching Risk. Do not landfill. It will migrate rapidly into groundwater.
Reactivity Nucleophilic amine (latent)Can react with acyl chlorides or anhydrides in the waste stream if neutralized.
Incompatibility Oxidizers & Nitrites FATAL RISK: Mixing with nitrites forms carcinogenic nitrosamines. Mixing with bleach forms chloramines (toxic gas).

Pre-Disposal Treatment: The Self-Validating Protocol

Before this material leaves your bench, it must be stabilized. This section details the Neutralization Validation Protocol for aqueous waste.

Why this matters: If you dispose of the dihydrochloride salt directly into a basic organic waste stream (e.g., waste amines), the acid-base reaction will generate significant heat and potentially pressurize the drum.

Protocol: Controlled Neutralization (For Aqueous Waste Only)
  • Preparation: Place the aqueous waste solution in a beaker within a fume hood.

  • Indicator: Add a universal pH indicator (or use a probe). It should read Red/Orange (Acidic).

  • Titration: Slowly add 1M Sodium Bicarbonate (NaHCO₃) .

    • Note: Do not use Sodium Hydroxide (NaOH) initially; the exotherm is too aggressive.

    • Observation: Effervescence (

      
       release) indicates the neutralization of the HCl salt.
      
  • Endpoint: Continue until effervescence stops and pH reaches 7-8.

  • Validation: The solution is now the "Free Base" form.

    • Critical Check: Look for oiling out or precipitation. The free amine is likely less water-soluble than the salt. If a solid/oil forms, STOP . You have converted a liquid waste into a heterogeneous mixture.

    • Action: If precipitate forms, absorb onto vermiculite and treat as Solid Waste .

Disposal Workflows (Visualized)

I have designed two decision trees below. The first dictates the classification logic, and the second outlines the spill response.

Diagram 1: Waste Stream Decision Logic

Waste_Disposal_Logic Start Waste Generation: 2-(pyrimidin-5-yl)ethan-1-amine 2HCl State_Check Physical State? Start->State_Check Solid Solid Waste (Expired/Excess Powder) State_Check->Solid Powder Liquid Liquid Waste (Mother Liquor/Aqueous) State_Check->Liquid Solution Pack_Solid Double Bag in Polyethylene (LDPE) Solid->Pack_Solid Contam_Check Contaminants? Liquid->Contam_Check Drum_Solid Fiber or Poly Drum (Label: Corrosive/Toxic) Pack_Solid->Drum_Solid Incinerate High-Temp Incineration (Rotary Kiln with Scrubber) Drum_Solid->Incinerate Org_Solvent Mixed with Organic Solvents Contam_Check->Org_Solvent Yes Pure_Aq Pure Aqueous Solution Contam_Check->Pure_Aq No Org_Solvent->Incinerate Do Not Neutralize (Risk of Exotherm) Neutralize Neutralize to pH 7 (See Protocol) Pure_Aq->Neutralize Precip_Check Did Precipitate Form? Neutralize->Precip_Check Absorb Absorb on Vermiculite Precip_Check->Absorb Yes (Oiling/Solid) Precip_Check->Incinerate No (Clear Liquid) Absorb->Drum_Solid

Caption: Operational logic for segregating waste streams. Note that incineration is the terminal destination for all streams to destroy the pyrimidine ring.

Diagram 2: Emergency Spill Response

Spill_Response Spill Spill Detected PPE Don PPE: Nitrile Gloves + P95 Mask (Dust Hazard) Spill->PPE Type Spill Type? PPE->Type Dry_Spill Dry Powder Type->Dry_Spill Wet_Spill Liquid/Solution Type->Wet_Spill Action_Dry Cover with Wet Paper Towel (Prevent Dust) Dry_Spill->Action_Dry Action_Wet Cover with Soda Ash (Neutralize Acid) Wet_Spill->Action_Wet Collect Collect into Wide-Mouth Jar Action_Dry->Collect Action_Wet->Collect Label Label as Hazardous Waste (Contains Pyrimidine) Collect->Label

Caption: Immediate containment steps. The use of wet paper towels for dry spills is critical to prevent inhalation of the salt dust.

Regulatory & Compliance Codes

When filling out your hazardous waste manifest, use the following classifications. Note: These are based on US EPA (RCRA) and EU CLP standards.

  • RCRA Code (USA):

    • D002: If the waste is an aqueous solution with pH < 2.[1]

    • Not Listed (P/U codes): This specific CAS is not P-listed or U-listed. However, it should be coded as "Non-Halogenated Organic Solid" (or Liquid) for incineration profiles.

  • UN Shipping (Recommendation for Waste):

    • Use UN 1759 (Corrosive solids, n.o.s.) or UN 3261 (Corrosive solid, acidic, organic, n.o.s.) if the pH indicates acidity.

    • Technical Name: Contains this compound.

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) - 29 CFR 1910.1200.[2][3][4][5] Available at: [Link]

  • PubChem. Compound Summary for Pyrimidine Derivatives (General Safety). National Library of Medicine. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.